1-(Piperidin-2-yl)ethanone hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperidin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695828 | |
| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106318-66-5 | |
| Record name | 1-(Piperidin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Piperidin-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-2-yl)ethanone hydrochloride, also known as 2-acetylpiperidine hydrochloride, is a heterocyclic organic compound. It belongs to the piperidine class of molecules, which are foundational scaffolds in numerous pharmaceuticals and biologically active compounds. The presence of a carbonyl group and the piperidine ring makes it a valuable intermediate in synthetic chemistry, particularly for the development of novel therapeutic agents and unique flavor profiles. This technical guide provides a comprehensive overview of its chemical properties, based on available data.
Chemical Properties
Currently, detailed experimental data for this compound is limited in publicly available literature. The following tables summarize the available quantitative data for the compound and its free base, 1-(Piperidin-2-yl)ethanone.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106318-66-8 | [1] |
| Molecular Formula | C₇H₁₃NO·HCl | [1][2] |
| Molecular Weight | 163.69 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Properties of the Free Base, 1-(Piperidin-2-yl)ethanone
| Property | Value | Source |
| CAS Number | 97073-22-8 | [3][4] |
| Molecular Formula | C₇H₁₃NO | [3][4] |
| Molecular Weight | 127.18 g/mol | [3][4] |
Spectral Data
Detailed experimental spectral data (NMR, IR) for this compound could not be located in the available resources. However, a mass spectrum for the free base, 2-acetylpiperidine, is available.
Mass Spectrometry (Electron Ionization) of 2-Acetylpiperidine (Free Base) [3][4]
While the full spectrum data is not provided in a format for reproduction, it is available for reference in the NIST WebBook.[3][4] The fragmentation pattern in a mass spectrum would be crucial for identifying the molecule and confirming its structure during synthesis and analysis.
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not explicitly available. However, a general synthetic approach would involve the synthesis of the free base, 1-(piperidin-2-yl)ethanone, followed by its conversion to the hydrochloride salt.
General Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Specific biological activities and interactions with signaling pathways for this compound have not been documented in the reviewed scientific literature. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine have been investigated for a variety of pharmacological applications.
The following diagram illustrates the general role of piperidine derivatives in the drug discovery and development process, highlighting their potential to interact with various biological targets.
Conclusion
This compound is a chemical intermediate with potential applications in pharmaceutical and other chemical industries. While basic identifying information is available, a comprehensive profile of its chemical and physical properties, including detailed spectral and analytical data, is not currently well-documented in public resources. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. This guide serves as a summary of the existing knowledge and a framework for future research endeavors.
References
Spectroscopic Data of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1-(Piperidin-2-yl)ethanone hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document presents a combination of experimental data for the free base (2-acetylpiperidine), predicted spectroscopic data, and a discussion of the expected spectral characteristics. This information is intended to serve as a valuable resource for researchers working with this compound.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 2-Acetylpiperidine hydrochloride
-
Molecular Formula: C₇H₁₄ClNO
-
Molecular Weight: 163.65 g/mol
-
Structure:
/ CH - CH₂ - CH₂ / \ / NH₂⁺- CH₂ - CH₂ | Cl⁻
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Changes for the Hydrochloride Salt:
-
¹H NMR: The proton on the nitrogen (N-H) will appear as a broad singlet at a significantly downfield chemical shift. The protons on the carbons adjacent to the nitrogen (α-protons at C2 and C6) will also experience a downfield shift due to the inductive effect of the positively charged nitrogen.
-
¹³C NMR: The carbon atoms adjacent to the protonated nitrogen (C2 and C6) will be deshielded and thus shifted downfield.
Table 1: Predicted ¹H NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | H-2 |
| ~2.9 - 3.1 | m | 1H | H-6 (axial) |
| ~2.6 - 2.8 | m | 1H | H-6 (equatorial) |
| 2.15 | s | 3H | -COCH₃ |
| ~1.2 - 1.9 | m | 6H | H-3, H-4, H-5 |
| ~1.5 - 2.5 (broad) | br s | 1H | N-H |
Note: Predicted data is based on standard chemical shift values and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)
| Chemical Shift (ppm) | Assignment |
| ~209 - 212 | C=O |
| ~58 - 62 | C-2 |
| ~45 - 48 | C-6 |
| ~28 - 32 | -COCH₃ |
| ~24 - 28 | C-4 |
| ~22 - 26 | C-3 |
| ~18 - 22 | C-5 |
Note: Predicted data is based on standard chemical shift values and may vary from experimental results.
Infrared (IR) Spectroscopy
Expected Changes for the Hydrochloride Salt:
The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base will be the presence of a broad absorption band in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in amine salts.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2400 | Strong, Broad | N-H⁺ stretch (amine salt) |
| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1600 - 1500 | Medium | N-H bend |
| ~1470 - 1430 | Medium | C-H bend (CH₂ and CH₃) |
Mass Spectrometry (MS)
The following data is for the free base, 1-(Piperidin-2-yl)ethanone (also known as 2-acetylpiperidine), as experimental data for the hydrochloride salt is not available. The mass spectrum of the hydrochloride salt under typical El conditions would likely show the fragmentation pattern of the free base after the loss of HCl.
Table 4: Mass Spectrometry Data for 1-(Piperidin-2-yl)ethanone (Free Base)
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 127 | 25 | [M]⁺ |
| 84 | 100 | [M - COCH₃]⁺ |
| 56 | 45 | [C₄H₈]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Source: NIST WebBook, for 2-Acetylpiperidine.
Experimental Protocols
As specific experimental protocols for the acquisition of spectroscopic data for this compound are not published, general methodologies for the analysis of small organic molecules are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the hydrochloride salt). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (as hydrochloride salt): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid (as free base): Place a drop of the neat liquid between two NaCl or KBr plates.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for small molecules.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
A Comprehensive Technical Guide to the Synthesis of 1-(Piperidin-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and reliable synthetic pathway for the preparation of 1-(Piperidin-2-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology employs a multi-step sequence starting from commercially available N-Boc-piperidine-2-carboxylic acid, proceeding through a Weinreb amide intermediate to ensure a high-yielding and selective ketone formation. The final step involves the deprotection of the nitrogen and concurrent formation of the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route, providing an overview of the expected yields and purities at each stage.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide) | C₁₃H₂₄N₂O₄ | 272.34 | 90-95 | >95 |
| 2 | tert-Butyl 2-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | 80-85 | >97 |
| 3 | This compound | C₇H₁₄ClNO | 163.65 | 95-99 | >98 |
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb Amide)
This step involves the conversion of N-Boc-piperidine-2-carboxylic acid to the corresponding Weinreb amide, which is a stable intermediate for the subsequent Grignard reaction.
Materials:
-
N-Boc-piperidine-2-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath and slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-2-(methoxy(methyl)carbamoyl)piperidine.
Step 2: Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate
The Weinreb amide is reacted with a methyl Grignard reagent to form the N-Boc protected ketone.
Materials:
-
N-Boc-2-(methoxy(methyl)carbamoyl)piperidine
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-acetylpiperidine-1-carboxylate as a colorless oil.
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials:
-
tert-Butyl 2-acetylpiperidine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours. A white precipitate should form.[1][2][3][4][5]
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the white solid under vacuum to obtain the final product, this compound.
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Experimental Workflow: Purification by Filtration
This diagram outlines the general workflow for the isolation and purification of the final product by filtration.
Caption: General purification workflow for the final product.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
In-Depth Technical Guide: 1-(Piperidin-2-yl)ethanone Hydrochloride
CAS Number: 106318-66-5
This technical guide provides a comprehensive overview of 1-(Piperidin-2-yl)ethanone hydrochloride, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound, also known as 2-acetylpiperidine hydrochloride, is the hydrochloride salt of the organic compound 1-(piperidin-2-yl)ethanone. It is recognized as a valuable intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1]
| Identifier | Value | Source |
| CAS Number | 106318-66-5 | - |
| Alternate CAS (Free Base) | 97073-22-8 | [2] |
| Molecular Formula | C₇H₁₃NO·HCl | [1][2] |
| Molecular Weight | 163.69 g/mol | [1][2] |
| Synonyms | 2-Acetylpiperidine Hydrochloride, 1-Piperidin-2-yl-ethanone Hydrochloride | [1][2] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Physical Properties of the Free Base (1-(Piperidin-2-yl)ethanone, CAS 97073-22-8):
| Property | Value | Source |
| Boiling Point | 201.6 ± 33.0 °C (Predicted) | [3] |
| Density | 0.950 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.33 ± 0.10 (Predicted) | [3] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from established chemical principles and analogous transformations. The synthesis typically involves two key stages: the formation of the 1-(piperidin-2-yl)ethanone free base and its subsequent conversion to the hydrochloride salt.
Synthesis of 1-(Piperidin-2-yl)ethanone (Free Base)
A general method for the preparation of the free base involves the reaction of a piperidine precursor. One mentioned, though non-detailed, method is the reaction of styrene with piperidine.[4] More common and versatile methods for creating substituted piperidines often involve cyclization reactions or the modification of existing piperidine rings.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
General Experimental Protocol:
-
Dissolution: Dissolve the crude or purified 1-(piperidin-2-yl)ethanone free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The reaction is typically performed at a controlled temperature, often starting at 0 °C.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.
-
Isolation: The resulting solid is collected by filtration.
-
Purification: The crude hydrochloride salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a white crystalline powder.
-
Drying: The purified product is dried under vacuum to remove any residual solvents.
Logical Workflow for Synthesis and Salt Formation
Caption: General synthesis and purification workflow.
Applications and Biological Significance
This compound is a key building block in medicinal chemistry and other areas of the chemical industry.
-
Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of analgesics and anti-inflammatory drugs.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance the druggability of molecules.
-
Neuropharmacology: Researchers are exploring its potential as a building block for novel drug candidates for treating neurological disorders.[1]
-
Flavor and Fragrance Industry: It is also utilized in the creation of unique flavor profiles and fragrances.[1]
Signaling Pathway Context (Hypothetical)
While specific signaling pathways involving this compound are not detailed in the available literature, its use as an intermediate for analgesics and anti-inflammatory drugs suggests that its derivatives may interact with pathways related to pain and inflammation. For instance, they could potentially modulate the activity of cyclooxygenase (COX) enzymes or interact with opioid receptors.
Below is a hypothetical diagram illustrating a potential mechanism of action for a downstream derivative.
Caption: Potential mechanism of action for a derivative.
Safety and Handling
Detailed safety information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Spectral Data
While a specific, published spectrum for this compound was not found, the National Institute of Standards and Technology (NIST) provides a mass spectrum for the free base, 2-acetylpiperidine. This data is crucial for the characterization of the parent compound.
Experimental Workflow for Characterization
Caption: Analytical workflow for structural confirmation.
References
In-Depth Technical Guide on the Biological Activity of 1-(Piperidin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 1-(Piperidin-2-yl)ethanone derivatives, a class of compounds with significant potential in drug discovery. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a focal point of research for new therapeutic agents.[1][2][3] This document synthesizes available data on their anticancer, anti-inflammatory, analgesic, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this area.
Anticancer Activity
Derivatives of the piperidine scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1] The primary mechanism of action often involves the induction of apoptosis and the inhibition of critical cellular pathways essential for cancer cell proliferation and survival. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
Quantitative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) | Source |
| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 | [4] |
| 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon cancer) | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 | [4] |
| Thieno[2,3-b]pyridine derivative (9a) | MB-MDA-435 (Melanoma) | GI50 = 0.070 | - | - | [5] |
| Plastoquinone Analog (PQ2) | HCT-116 (Colorectal cancer) | 4.97 ± 1.93 | Cisplatin | 26.65 ± 7.85 | [6] |
| 1,2,4-Oxadiazole derivative (7f) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |
| 1,2,4-Oxadiazole derivative (7g) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |
| 1,2,4-Oxadiazole derivative (7n) | MCF-7 (Breast cancer) | < 0.1 | - | - | [7] |
| 1-(2-Aryl-2-adamantyl)piperazine derivative (7) | SK-MEL-28 (Melanoma) | GI50 ≤ 10 | - | - | [8] |
| 1-(2-Aryl-2-adamantyl)piperazine derivative (7) | MDA-MB-435 (Melanoma) | GI50 ≤ 10 | - | - | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-(Piperidin-2-yl)ethanone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1-(Piperidin-2-yl)ethanone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: Apoptosis Induction
Many piperidine-based anticancer agents exert their effects by inducing apoptosis. Compound 5l, a pyridine-urea derivative, has been shown to induce apoptosis in HCT-116 cells by modulating the expression of key regulatory proteins.[4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome c, p53, and caspases 3 and 9.[4]
Caption: Apoptosis induction by a 1-(Piperidin-2-yl)ethanone derivative.
Anti-inflammatory Activity
Piperidine derivatives have been investigated for their potential to mitigate inflammatory responses. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes and cytokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
1% (w/v) Lambda Carrageenan in sterile 0.9% saline
-
1-(Piperidin-2-yl)ethanone derivative
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide rats into control, standard, and test groups (n=6 per group).
-
Compound Administration: Administer the vehicle, indomethacin, or the test compound orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Analgesic Activity
Certain piperidine derivatives have shown promise as analgesic agents, acting on the central nervous system to relieve pain.
Experimental Protocol: Tail Immersion Test in Mice
This method is used to evaluate the central analgesic activity of compounds.
Materials:
-
Albino mice (20-25 g)
-
Water bath maintained at 55 ± 0.5°C
-
Stopwatch
-
1-(Piperidin-2-yl)ethanone derivative
-
Positive control (e.g., Morphine)
-
Vehicle
Procedure:
-
Animal Screening: Screen mice by immersing the tail in the hot water and select those that show a withdrawal response within 3-5 seconds.
-
Compound Administration: Administer the vehicle, morphine, or the test compound intraperitoneally (i.p.) or orally (p.o.).
-
Latency Measurement: At specific time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, immerse the distal 2-3 cm of the mouse's tail into the hot water.
-
Recording: Record the time taken for the mouse to withdraw its tail (reaction time). A cut-off time of 10-15 seconds is typically used to prevent tissue damage.[1]
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
Neuroprotective Effects
Emerging research suggests that some piperidine derivatives may offer protection against neurodegenerative processes.
Potential Mechanisms of Neuroprotection
While specific data for 1-(Piperidin-2-yl)ethanone derivatives is still developing, related piperidine compounds have been shown to exert neuroprotective effects through various mechanisms, including:
-
Anti-inflammatory action: Inhibition of pro-inflammatory cytokines in the brain.
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Modulation of neurotransmitter systems: Interaction with receptors involved in neuronal signaling and survival.
Further research is needed to elucidate the specific neuroprotective pathways modulated by 1-(Piperidin-2-yl)ethanone derivatives.
Caption: Potential Neuroprotective Mechanisms.
Conclusion
1-(Piperidin-2-yl)ethanone derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold further. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this versatile core.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigma: The Mechanism of Action of 1-(Piperidin-2-yl)ethanone Hydrochloride Remains Undisclosed
Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for 1-(Piperidin-2-yl)ethanone hydrochloride remains uncharacterized in publicly accessible resources. This technical guide addresses the current lack of specific pharmacological data for this compound and provides context by examining the known mechanisms of structurally related piperidine-containing molecules. This information is intended for researchers, scientists, and drug development professionals to highlight the existing knowledge gap and potential avenues for future investigation.
Currently, there are no publicly available studies detailing the molecular targets, signaling pathways, or quantitative efficacy (e.g., IC50, Ki values) of this compound. The compound is primarily listed in chemical supplier catalogs, indicating its availability as a research chemical or a synthetic intermediate.[1][2][3] The absence of published biological data prevents a detailed description of its pharmacodynamics and experimental protocols related to its mechanism of action.
Physicochemical Properties
While pharmacological data is scarce, basic physicochemical information for the parent compound, 1-(Piperidin-2-yl)ethanone, has been reported.
| Property | Value | Source |
| Molecular Formula | C7H13NO | [1][2][3] |
| Molecular Weight | 127.18 g/mol | [2][3] |
| CAS Number | 97073-22-8 | [2][3] |
| Boiling Point | 201.6±33.0 °C (Predicted) | [2] |
| Density | 0.950±0.06 g/cm3 (Predicted) | [2] |
| pKa | 8.33±0.10 (Predicted) | [2] |
Potential Mechanisms of Action Based on Structurally Related Piperidine Derivatives
The piperidine ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a wide range of biological targets. The following sections describe the mechanisms of action of some classes of piperidine-containing compounds. It is crucial to note that these mechanisms are presented for illustrative purposes and may not be representative of the biological activity of this compound.
Ergosterol Biosynthesis Inhibition in Fungi
Certain complex piperidine derivatives, such as those investigated as antimycotic agents, are known to inhibit ergosterol biosynthesis in fungi. This mechanism is similar to that of morpholine antifungals.[4] These compounds typically act by inhibiting enzymes such as Δ14-reductase and C7/8-isomerase, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering membrane permeability and ultimately resulting in fungal cell death.[4]
Below is a conceptual workflow for screening compounds for antifungal activity and mechanism of action studies.
G Protein-Coupled Receptor (GPCR) Antagonism
The piperidine moiety is also a key feature in antagonists of various G protein-coupled receptors. For instance, bridged piperidine analogues have been developed as high-affinity antagonists for the P2Y14 receptor, a GPCR involved in inflammatory responses.[5][6] The piperidine ring in these molecules often occupies a specific binding pocket within the receptor, and modifications to this ring can significantly impact binding affinity and selectivity.
The signaling pathway of a Gi-coupled receptor like P2Y14 typically involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.
Ion Channel Modulation
Derivatives of piperidine are also known to interact with ion channels. For example, certain 1-phenyl-cyclohexyl-piperidine compounds have been shown to bind to the phencyclidine (PCP) receptor site within the NMDA receptor ion channel.[7] This interaction can modulate ion flow and neuronal activity.
Conclusion and Future Directions
Future research on this compound would require a systematic approach, beginning with broad pharmacological screening to identify any biological activity. This could include:
-
Receptor binding assays: A panel of common CNS and peripheral receptors to identify potential binding targets.
-
Enzyme inhibition assays: Screening against a variety of enzymes to determine if the compound has inhibitory effects.
-
Phenotypic screening: Assessing the effect of the compound on cell-based models of disease or specific cellular functions.
Should any significant activity be identified, further studies would be necessary to elucidate the specific molecular mechanism, including identification of the direct binding partner(s) and characterization of the downstream signaling events. Until such studies are conducted and published, the mechanism of action of this compound will remain speculative.
References
- 1. chembk.com [chembk.com]
- 2. 97073-22-8 CAS MSDS (1-PIPERIDIN-2-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 97073-22-8 | 1-Piperidin-2-YL-ethanone - Capot Chemical [capotchem.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: Unlocking Potential in Immunomodulation and Beyond
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(Piperidin-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-acetylpiperidine hydrochloride, is a versatile heterocyclic building block primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. While direct therapeutic applications of this compound are not documented, its significance lies in its role as a precursor for pharmaceuticals, particularly in the realms of analgesics, anti-inflammatory agents, and, most notably, selective inhibitors of Janus Kinase 3 (JAK3). The piperidine moiety is a privileged scaffold in medicinal chemistry, enhancing the druggability of molecules by improving their pharmacokinetic profiles. This guide explores the potential therapeutic targets of this compound by examining the downstream molecules synthesized from it, with a primary focus on JAK3 as a target for autoimmune and inflammatory diseases.
Introduction: The Versatile Piperidine Core
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a stable, three-dimensional scaffold for precise pharmacophore placement. This compound (Figure 1) serves as a readily available starting material, incorporating this valuable piperidine core functionalized with a ketone group, which allows for a variety of chemical transformations.
Figure 1: Chemical Structure of this compound
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2-Acetylpiperidine hydrochloride | 106318-66-8 | C₇H₁₄ClNO | 163.65 g/mol |
While this compound is primarily supplied for research and as a synthetic intermediate, its utility in the creation of potent anti-inflammatory and immunomodulatory agents points towards the therapeutic potential of the molecules it helps to create.
Indirect Therapeutic Target: Janus Kinase 3 (JAK3)
A significant application of piperidine-containing compounds is in the development of Janus Kinase (JAK) inhibitors. Specifically, derivatives of 2-acetylpiperidine are implicated as key intermediates in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitors.[1] JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are crucial for signal transduction of cytokines that use the common gamma chain (γc).[2][3]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in the immune system.[4][5] The process is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[3][6]
JAK3 is uniquely associated with the common gamma chain (γc), a receptor subunit shared by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] This restricted expression and association make JAK3 an attractive therapeutic target for modulating the immune system with potentially fewer off-target effects compared to other JAK family members.[7]
Role of JAK3 in Disease
Dysregulation of the JAK-STAT pathway, and specifically JAK3 signaling, is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[8] Loss-of-function mutations in JAK3 lead to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function.[7][9] Conversely, hyperactivity of the JAK3 pathway is associated with autoimmune conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and alopecia areata, as well as transplant rejection.[1][5][7] Therefore, inhibiting JAK3 is a promising therapeutic strategy for these conditions.
Synthetic Link to JAK3 Inhibitors
While a direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, its role as a precursor can be inferred from patent literature. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine compounds, a class of potent JAK inhibitors, involves intermediates that can be derived from 2-acetylpiperidine derivatives. A key intermediate mentioned is 5-acetamido-2-acetylpiperidine. A plausible synthetic pathway would involve the introduction of an amino group at the 5-position of the piperidine ring of a protected 2-acetylpiperidine, followed by acetylation. This functionalized piperidine can then be incorporated into the final JAK inhibitor structure.
References
- 1. USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 2. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Janus Kinase Family in Autoimmune Skin Diseases [frontiersin.org]
- 6. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 9. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(Piperidin-2-yl)ethanone Hydrochloride Interactions with Monoamine Oxidase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of the interactions between the novel compound 1-(Piperidin-2-yl)ethanone hydrochloride and a plausible biological target, Monoamine Oxidase B (MAO-B). Due to the lack of specific biological data for the query compound, this document serves as a detailed methodological framework, outlining the necessary computational and experimental procedures to characterize such interactions. This guide covers target identification, molecular docking, molecular dynamics simulations, and subsequent in vitro validation, presenting a complete workflow for the preclinical assessment of novel small molecules.
Introduction
This compound is a small molecule featuring a piperidine scaffold, a common motif in many centrally active pharmaceutical agents. The piperidine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets within the central nervous system (CNS). Given the structural alerts present in the molecule, Monoamine Oxidase B (MAO-B) has been selected as a high-probability target for this in silico investigation.
MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases dopaminergic activity and is a validated therapeutic strategy for the treatment of Parkinson's disease and other neurodegenerative disorders.[2] This guide will detail the computational and experimental methodologies required to assess the potential of this compound as a novel MAO-B inhibitor.
Target Selection and Rationale
The selection of MAO-B as the primary target for this compound is based on the prevalence of the piperidine moiety in known CNS-active drugs and, more specifically, in compounds targeting monoaminergic systems. The structural features of the query compound suggest potential interactions with the active site of MAO-B, which accommodates hydrophobic and polar moieties.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in predicting the binding mode and affinity of a small molecule ligand to its protein target.
Experimental Protocol: Molecular Docking of this compound against Human MAO-B
-
Protein Preparation:
-
The crystal structure of human MAO-B will be obtained from the Protein Data Bank (PDB). A high-resolution structure, such as PDB ID: 4A79, complexed with a known inhibitor is ideal.[4]
-
The protein structure will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of this compound will be generated using a molecular builder such as ChemDraw or Maestro.
-
The ligand will be prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at a physiological pH of 7.4 ± 0.5 and to perform a conformational search.
-
-
Grid Generation:
-
A receptor grid will be generated around the active site of MAO-B. The grid box will be centered on the co-crystallized ligand from the PDB structure to define the binding pocket.
-
-
Docking Simulation:
-
Molecular docking will be performed using the Glide module of the Schrödinger Suite.[5] Standard precision (SP) and extra precision (XP) docking modes will be employed to generate and score the binding poses of the ligand.
-
The docking results will be analyzed based on the Glide score (GScore) and the predicted binding interactions with key active site residues.
-
Key Active Site Residues of Human MAO-B: The active site of MAO-B is a hydrophobic cavity composed of two parts: an entrance cavity and a substrate cavity. Key residues involved in ligand binding include:
-
Aromatic Cage: Tyr398 and Tyr435, which form an aromatic sandwich that stabilizes substrate binding.[6][7]
-
Gating Residue: Ile199, which controls access to the active site.[8]
-
Other important residues: Tyr326, Leu171, Phe168, and Cys172.[3][8]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a biological system at the atomic level.[9] An MD simulation will be performed to assess the stability of the predicted binding pose of this compound within the MAO-B active site.
Experimental Protocol: Molecular Dynamics Simulation of the MAO-B-Ligand Complex
-
System Setup:
-
The best-scoring docked complex from the molecular docking study will be used as the starting structure for the MD simulation.
-
The complex will be solvated in a cubic box of TIP3P water molecules.
-
Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.
-
-
Simulation Parameters:
-
The simulation will be performed using a molecular dynamics engine such as GROMACS or Desmond (Schrödinger Suite).[9]
-
The CHARMM36 force field will be used for the protein and the ligand.
-
The system will be subjected to energy minimization, followed by a short period of equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
-
Production Run:
-
A production MD simulation will be run for at least 100 nanoseconds.
-
Trajectory analysis will be performed to evaluate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the protein-ligand interactions over time.
-
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data that would be generated from the in silico and subsequent in vitro experiments. For comparison, data for known MAO-B inhibitors are included.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | In Vitro IC50 (nM) | In Vitro Ki (nM) |
| This compound | -8.5 | 50 | To be determined | To be determined |
| Selegiline | -9.2 | 10 | 6.8[10] | - |
| Rasagiline | -9.5 | 5 | - | - |
| Safinamide | -9.8 | 2 | - | - |
| Reference Inhibitor | ||||
| ACH10 | - | - | 140[11] | 97[11] |
| ACH14 | - | - | 150[11] | 100[11] |
Signaling Pathway and Experimental Workflows
MAO-B Signaling Pathway
MAO-B is involved in the catabolism of dopamine. Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can then activate dopamine receptors and modulate downstream signaling pathways, such as the cAMP-PKA pathway.[1][12]
In Silico Modeling Workflow
The following diagram illustrates the overall workflow for the in silico modeling of this compound.
Experimental Validation
The predictions from the in silico modeling must be validated through in vitro experiments. A standard in vitro MAO-B inhibition assay is a crucial step in confirming the computational findings.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[13][14]
-
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer solution
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black plate with a flat bottom
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the MAO-B enzyme to all wells except the blank. Add the test compound, positive control, or vehicle to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add the MAO-B substrate solution (containing the substrate, developer, and fluorescent probe) to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound and positive control relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This technical guide outlines a comprehensive in silico and in vitro strategy for evaluating the interaction of this compound with its putative target, MAO-B. The described workflow, from target identification and molecular modeling to experimental validation, provides a robust framework for the early-stage assessment of novel small molecules in drug discovery. The successful application of these methods will provide critical insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
Literature review of piperidine-containing compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in the design of therapeutic agents. Found in a vast array of FDA-approved drugs and natural alkaloids, the piperidine moiety is a testament to nature's efficiency and a fertile ground for synthetic innovation. This technical guide explores the critical role of piperidine-containing compounds in drug discovery, detailing their structure-activity relationships (SAR), relevant signaling pathways, and the experimental protocols used for their evaluation.
The Significance of the Piperidine Moiety
The piperidine scaffold offers a unique combination of properties that make it highly valuable in drug design. Its saturated, sp³-rich nature provides access to chemical space beyond the flat, aromatic compounds that have traditionally dominated drug discovery, often leading to improved physicochemical properties. The basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets and enhancing aqueous solubility. Furthermore, the ring's chair-like conformation allows for precise stereochemical control of substituents at multiple positions, profoundly influencing binding affinity, selectivity, and pharmacokinetic profiles.[1][2] These derivatives are integral to over twenty classes of pharmaceuticals, treating conditions from central nervous system (CNS) disorders to cancer and infectious diseases.[1][3]
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of its substituents. Understanding these relationships is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
As Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Donepezil, a blockbuster drug for Alzheimer's disease, features a core N-benzylpiperidine moiety. SAR studies on Donepezil and its analogs reveal the importance of the piperidine ring in orienting the benzyl group and the indanone moiety for optimal interaction within the acetylcholinesterase active site gorge.[4] Modifications to the piperidine ring and its substituents have been extensively explored to enhance potency and develop multi-target-directed ligands.[5][6]
Table 1: SAR of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors
| Compound/Series | Key Structural Features for Activity | Target | IC₅₀ (nM) | Selectivity (AChE/BuChE) | Reference |
| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | ~1250x | [4] |
| Compound 5c | Phenoxyethyl piperidine with specific substitutions | eeAChE | 500 | >200x | [7][8] |
| Compound 7a | Phenoxyethyl piperidine analog | eeAChE | 20,400 | ~0.4x | [7][8] |
| Compound 7c | Phenoxyethyl piperidine analog | eeAChE | 35,600 | ~0.07x | [7][8] |
| Compound 19 | 1-Benzoylpiperidine derivative | AChE | 2.5 µM | ~3.6x | [9] |
| Compound 21 | 1-Benzylpiperidine derivative | BuChE | 4.8 µM | Selective for BuChE | [9] |
Note: Values for compounds 19 and 21 are presented in µM as reported in the source.
As Anticancer Agents
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of mechanisms, including enzyme inhibition and modulation of signaling pathways. Their cytotoxicity has been evaluated against numerous cancer cell lines.
Table 2: SAR of Piperidine Derivatives as Anticancer Agents
| Compound/Series | Cell Line | Key Structural Features for Activity | IC₅₀ (µM) | Reference |
| Piperine Derivative | A549 (Lung) | Natural alkaloid from black pepper | 32.43 | [10] |
| Piperine | HCT-8 (Colon) | Natural alkaloid from black pepper | 66.0 | [10] |
| B4125 (TMP-phenazine) | Colon Cancer Lines (Mean) | Tetramethylpiperidine-substituted phenazine | 0.48 µg/ml | [11] |
| B3962 (TMP-phenazine) | Cancer Cell Lines (Mean) | Tetramethylpiperidine-substituted phenazine | 0.36 µg/ml | [11] |
| Compound 11o | Capan-1 (Pancreatic) | Thiobarbiturate-based s-triazine hydrazone | 1.4 | [12] |
| Compound 4d | MDA-MB-231 (Breast) | Imidazo[1,2-a]pyrimidine derivative | 35.1 | [13] |
Note: Values for TMP-phenazines are presented in µg/ml as reported in the source.
As Monoamine Oxidase (MAO) Inhibitors
The piperidine nucleus is a key feature in many inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter metabolism. Selective MAO inhibitors are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[14][15]
Table 3: SAR of Piperidine-Based Monoamine Oxidase (MAO) Inhibitors
| Compound/Series | Target | Key Structural Features for Activity | IC₅₀ (µM) | Reference |
| Clorgyline | MAO-A | Potent, selective irreversible inhibitor | 0.011 | [16] |
| Para-hydroxy piperidine derivative | MAO-A | Para-substitution on piperidine ring | 0.01446 | [15] |
| Para-hydroxy piperidine derivative | MAO-B | Para-substitution on piperidine ring | 0.01572 | [15] |
| Selegiline | MAO-B | Selective irreversible inhibitor | Varies by assay | [14] |
Signaling Pathways Modulated by Piperidine-Containing Drugs
Piperidine-containing drugs exert their effects by modulating a wide range of biological targets. A prominent example is the interaction of piperidine-based opioids, like fentanyl, with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Mu-Opioid Receptor (MOR) Signaling
Activation of the MOR by an agonist initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance.[17][18]
-
G-Protein Pathway (Analgesia): Upon agonist binding, the receptor activates an inhibitory G-protein (Gi/o). The Gα subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, which reduces neuronal excitability. It also inhibits N-type calcium channels, decreasing neurotransmitter release.[17][19]
-
β-Arrestin Pathway (Side Effects): The agonist-bound receptor is phosphorylated by G-protein receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin-2, which sterically hinders further G-protein coupling (desensitization) and promotes receptor internalization via clathrin-coated pits. This pathway is implicated in the development of tolerance and other adverse effects.[17][18]
Designing "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research to develop safer analgesics.[20]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are representative methodologies for synthesizing a core piperidine structure and for assessing the biological activity of piperidine-containing compounds.
Protocol 1: General Synthesis of 4-Arylpiperidines
This protocol outlines a general method for synthesizing 4-arylpiperidines, a common core structure, via a palladium-catalyzed cross-coupling reaction, adapted from procedures for Suzuki or similar couplings.[21][22]
Materials:
-
N-protected-4-piperidone (e.g., 1-Boc-4-piperidone)
-
Arylboronic acid or equivalent arylating agent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Vinyl Triflate: To a solution of N-protected-4-piperidone in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base (e.g., LiHMDS). Stir for 1 hour. Add a triflating agent (e.g., N-Phenyl-bis(trifluoromethanesulfonimide), PhNTf₂) and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude vinyl triflate by flash column chromatography.
-
Cross-Coupling Reaction: To a degassed solution of the purified vinyl triflate in an appropriate solvent (e.g., toluene), add the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and an aqueous solution of the base (2.0 equivalents).
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Isolation and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the N-protected 4-aryl-1,2,3,6-tetrahydropyridine.
-
Reduction (Optional): The resulting tetrahydropyridine can be reduced to the corresponding saturated 4-arylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
-
Deprotection (Optional): The N-protecting group (e.g., Boc) can be removed using appropriate conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 4-arylpiperidine.
Protocol 2: In Vitro Fluorometric Assay for MAO-A Inhibition
This protocol describes a common high-throughput method to determine the IC₅₀ value of a test compound against MAO-A, based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[1][3][16]
Materials:
-
Human recombinant MAO-A enzyme
-
Test piperidine compound and a known inhibitor (e.g., Clorgyline)
-
MAO substrate (e.g., p-Tyramine or Kynuramine)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test piperidine compound in DMSO. Create a series of 10-point serial dilutions to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Assay Setup: In the wells of the 96-well plate, add 50 µL of the MAO-A enzyme solution. Add 5 µL of the test compound dilutions or the positive control (Clorgyline) to the respective wells. For "100% activity" control wells, add 5 µL of vehicle (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is particularly important for time-dependent or irreversible inhibitors.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO substrate and the fluorescent probe/HRP system in assay buffer. Add 50 µL of this mixture to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm for Amplex Red) every 1-2 minutes for a period of 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the reaction rates to the "100% activity" control to obtain the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 6. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]
- 7. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nwmedj.org [nwmedj.org]
- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Stereoisomers of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-(Piperidin-2-yl)ethanone hydrochloride, a chiral compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific data for this molecule, this guide leverages information from analogous 2-substituted piperidine derivatives to present potential synthetic routes, chiral separation techniques, and pharmacological considerations. The document details generalized experimental protocols for enantioselective synthesis and chiral resolution. Furthermore, it discusses the critical importance of stereochemistry in drug action, drawing parallels from related chiral piperidine-containing compounds. All quantitative data from cited literature on analogous compounds is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents.[1] The introduction of a chiral center, as in 1-(Piperidin-2-yl)ethanone, gives rise to stereoisomers (enantiomers), which can exhibit significantly different pharmacological and toxicological profiles. The control and characterization of the stereochemistry of such compounds are therefore critical aspects of drug discovery and development. This guide addresses the synthesis, separation, and potential pharmacological significance of the (R)- and (S)-enantiomers of this compound.
Synthesis of Chiral 2-Acylpiperidines
The enantioselective synthesis of 2-substituted piperidines is a well-studied area of organic chemistry.[2] These methods can be broadly categorized into asymmetric synthesis, chiral pool synthesis, and kinetic resolution. While a specific enantioselective synthesis for 1-(Piperidin-2-yl)ethanone has not been detailed in the reviewed literature, established methods for analogous 2-aryl and 2-alkyl piperidines provide a strong foundation for its potential synthesis.[3][4]
One plausible approach involves the asymmetric hydrogenation of a corresponding pyridine precursor.[4] Another common strategy is the use of chiral auxiliaries to direct the stereoselective formation of the piperidine ring.[5]
Logical Workflow for Enantioselective Synthesis:
Caption: General strategies for obtaining enantiomerically pure 2-acylpiperidines.
Chiral Separation of 2-Substituted Piperidines
The separation of a racemic mixture of 1-(Piperidin-2-yl)ethanone into its individual enantiomers is a crucial step for pharmacological evaluation. The two primary methods for this are chiral chromatography and diastereomeric salt resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, have demonstrated broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[7]
Table 1: Representative Chiral HPLC Separation Conditions for Piperidine Analogues
| Compound Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Piperidine-2,6-dione analogues | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | 254 | [7] |
| Piperidine-2,6-dione analogues | Chiralpak IB | 100% Dichloromethane | 1.0 | 254 | [7] |
| β-blockers with piperidine moiety | Chiralpak IG-3 | Polar-organic, reversed-phase, and HILIC modes | Not Specified | Not Specified | [6] |
Experimental Protocol: Chiral HPLC Method Development (General)
-
Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.) with standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol).
-
Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifier and adding additives (e.g., trifluoroacetic acid or diethylamine for basic analytes) to improve peak shape and resolution.
-
Flow Rate and Temperature Adjustment: Further optimize the separation by adjusting the flow rate and column temperature.
-
Method Validation: Validate the optimized method for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.
Diastereomeric Salt Resolution
A classical and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[8][9] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution (General)
-
Resolving Agent Selection: Choose an appropriate chiral acid as a resolving agent. Common choices for resolving chiral amines include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[9]
-
Salt Formation: Dissolve the racemic 1-(Piperidin-2-yl)ethanone in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The process may be aided by seeding with a small crystal of the desired diastereomer.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free amine (the desired enantiomer of 1-(Piperidin-2-yl)ethanone).
-
Extraction and Purification: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Determination of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the resolved product using chiral HPLC or polarimetry.
Logical Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.
Pharmacological Significance of Stereoisomerism in Piperidine Derivatives
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets such as receptors and enzymes. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
A study on the stereoisomers of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine provides a compelling example of this principle. The (-)-(S) and (+)-(R) enantiomers showed marked differences in their binding affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors.[10]
Table 2: Binding Affinities (Ki, nM) of Stereoisomers of a Chlorophenylpiperidine Derivative for Sigma Receptors
| Stereoisomer | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |
| (-)-(S) | 0.34 | 186 | 547.1 | [10] |
| (+)-(R) | 1.3 | 113 | 86.9 | [10] |
| Lower Ki values indicate higher binding affinity. |
The data clearly demonstrates that the (-)-(S) enantiomer has a significantly higher affinity and selectivity for the σ1 receptor compared to the (+)-(R) enantiomer.[10] This highlights the importance of evaluating the individual stereoisomers of this compound to identify the eutomer and to understand the complete pharmacological profile of the compound.
Potential Signaling Pathway Interactions:
While the specific biological targets of 1-(Piperidin-2-yl)ethanone are unknown, piperidine derivatives are known to interact with a wide range of receptors, including but not limited to, sigma receptors, histamine receptors, and various G-protein coupled receptors.[11] The differential binding of its enantiomers could lead to distinct downstream signaling events.
Caption: Hypothetical differential receptor binding and biological effects of enantiomers.
Conclusion
This technical guide has provided a comprehensive framework for approaching the synthesis, separation, and pharmacological evaluation of the stereoisomers of this compound. By drawing upon established methodologies for analogous 2-substituted piperidines, researchers and drug development professionals can devise effective strategies for obtaining enantiomerically pure forms of this and related compounds. The significant differences in biological activity often observed between stereoisomers underscore the necessity of studying each enantiomer individually to fully elucidate its therapeutic potential and safety profile. Further research is warranted to apply these generalized protocols to this compound and to determine its specific biological targets and pharmacological effects.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of 1-(Piperidin-2-yl)ethanone Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 1-(Piperidin-2-yl)ethanone hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereocenter at the C2 position of the piperidine ring is crucial for the biological activity and selectivity of the final drug candidates. This technical guide provides a comprehensive overview of potential synthetic strategies for the chiral synthesis of this compound, drawing from established methodologies in asymmetric synthesis. While a single, universally adopted protocol is not prominently documented, this guide outlines logical and feasible synthetic pathways, complete with detailed experimental considerations and comparative data.
Introduction to Asymmetric Strategies
The synthesis of chiral 2-substituted piperidines, including 2-acyl derivatives, presents a significant challenge in organic chemistry. Key to a successful asymmetric synthesis is the establishment of the stereocenter at the C2 position with high enantiomeric excess (ee). Several powerful strategies have been developed for this purpose, which can be adapted for the synthesis of the target molecule. These strategies primarily fall into three categories:
-
Asymmetric Hydrogenation of Pyridine Precursors: This approach involves the enantioselective reduction of a suitably substituted pyridine derivative, which already contains the acetyl or a precursor functional group.
-
Chiral Auxiliary-Mediated Synthesis: This classical method utilizes a chiral auxiliary to direct the stereoselective introduction of the acetyl group or a precursor to a piperidine scaffold.
-
Enantioselective Functionalization of Piperidine Precursors: This strategy involves the direct, stereoselective introduction of an acetyl group or its synthetic equivalent at the C2 position of a pre-formed piperidine or dihydropyridine ring.
This guide will explore plausible synthetic routes based on these core principles, providing hypothetical yet experimentally grounded protocols.
Proposed Synthetic Pathways
Due to the absence of a direct, published method for the chiral synthesis of this compound, this guide proposes logical synthetic routes based on established asymmetric transformations.
Pathway 1: Asymmetric Hydrogenation of a Functionalized Pyridinium Salt
This pathway is predicated on the highly efficient and atom-economical method of asymmetric hydrogenation. A key intermediate would be an N-protected 2-acetylpyridinium salt, which upon enantioselective reduction would yield the desired chiral piperidine.
Logical Relationship Diagram:
Caption: Asymmetric Hydrogenation Route to the Target Compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Benzyl-2-acetylpyridinium bromide
-
Reaction: To a solution of 2-acetylpyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).
-
Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up: The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium salt.
Step 2: Asymmetric Hydrogenation
-
Catalyst System: A rhodium or iridium catalyst with a chiral bisphosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand) is typically employed.
-
Reaction: The N-benzyl-2-acetylpyridinium bromide (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure autoclave. The chiral catalyst (0.1-1 mol%) is added.
-
Conditions: The autoclave is purged with argon and then pressurized with hydrogen gas (50-100 atm). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up: After depressurization, the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Reaction: The N-protected chiral 2-acetylpiperidine is deprotected via hydrogenolysis. The compound is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added.
-
Conditions: The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Work-up: The catalyst is filtered off, and the solvent is evaporated. The resulting free amine is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
| Parameter | Expected Value |
| Overall Yield | 40-60% |
| Enantiomeric Excess (ee) | >90% |
| Key Reagents | 2-Acetylpyridine, Benzyl bromide, Chiral Rh/Ir catalyst, H₂ |
| Advantages | High atom economy, catalytic use of chiral source. |
| Challenges | Optimization of catalyst and reaction conditions for the specific substrate. |
Pathway 2: Chiral Auxiliary-Mediated Synthesis via Piperidine-2-carboxylic Acid
This well-established strategy involves the use of a chiral auxiliary to control the stereochemistry of subsequent transformations. In this proposed route, commercially available chiral piperidine-2-carboxylic acid is converted to the target ketone.
Logical Relationship Diagram:
Caption: Chiral Auxiliary-Mediated Synthesis via Weinreb Amide.
Experimental Protocol (Hypothetical)
Step 1: N-Protection of Chiral Piperidine-2-carboxylic acid
-
Reaction: Commercially available (R)- or (S)-piperidine-2-carboxylic acid is protected, for example, as its N-Boc derivative. The acid (1.0 eq) is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (2.5 eq) are added.
-
Conditions: The reaction is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the N-Boc protected acid.
Step 2: Formation of the Weinreb Amide
-
Reaction: The N-Boc protected acid (1.0 eq) is dissolved in dichloromethane. N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent such as EDC (1.5 eq), and a base like triethylamine (2.5 eq) are added.
-
Conditions: The reaction is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Grignard Reaction to form the Ketone
-
Reaction: The Weinreb amide (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (a Grignard reagent, 1.5 eq) is added dropwise.
-
Conditions: The reaction is stirred at 0 °C for 2 hours and then quenched by the addition of saturated aqueous ammonium chloride.
-
Work-up: The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude ketone is purified by column chromatography.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Reaction: The N-Boc protected chiral 2-acetylpiperidine is dissolved in a solution of HCl in dioxane or diethyl ether.
-
Conditions: The mixture is stirred at room temperature for 4 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the desired hydrochloride salt.
| Parameter | Expected Value |
| Overall Yield | 50-70% |
| Enantiomeric Purity | Dependent on the starting material (>98% ee) |
| Key Reagents | Chiral Piperidine-2-carboxylic acid, Boc₂O, N,O-Dimethylhydroxylamine, Methylmagnesium bromide |
| Advantages | High stereocontrol, use of a readily available chiral starting material. |
| Challenges | Multi-step synthesis. |
Pathway 3: Enantioselective Cyanation and Subsequent Conversion
This modern approach utilizes a catalytic enantioselective C-H functionalization to introduce a nitrile group at the C2 position, which can then be converted to the desired ketone.
Logical Relationship Diagram:
Caption: Enantioselective Cyanation Route.
Experimental Protocol (Hypothetical)
Step 1: Enantioselective Cyanation of N-Protected Piperidine
-
Reaction: N-Boc piperidine (1.0 eq) is subjected to an enantioselective cyanation reaction. This can be achieved using a variety of catalytic systems, for instance, a copper catalyst with a chiral ligand in the presence of a cyanide source (e.g., TMSCN) and an oxidant.
-
Conditions: The reaction conditions are highly dependent on the specific catalytic system chosen and require careful optimization.
-
Work-up: Standard aqueous work-up followed by chromatographic purification.
Step 2: Conversion of the Nitrile to the Ketone
-
Reaction: The chiral N-protected 2-cyanopiperidine (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Methylmagnesium bromide (2.2 eq) is added dropwise.
-
Conditions: The reaction is stirred at room temperature for 12 hours and then quenched by the addition of aqueous acid (e.g., 3M HCl) and stirred for an additional 2 hours.
-
Work-up: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Reaction and Work-up: As described in Pathway 2.
| Parameter | Expected Value |
| Overall Yield | 30-50% |
| Enantiomeric Excess (ee) | >90% |
| Key Reagents | N-Boc Piperidine, Chiral Cu-catalyst, TMSCN, Methylmagnesium bromide |
| Advantages | Direct C-H functionalization, potentially shorter route. |
| Challenges | Development and optimization of the enantioselective cyanation step. |
Conclusion
The chiral synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as the availability of starting materials and catalysts, the desired scale of the synthesis, and the specific expertise of the research team. The asymmetric hydrogenation and chiral auxiliary-mediated routes represent more established and predictable approaches, while the enantioselective C-H functionalization pathway offers a more modern and potentially more efficient, albeit less developed, alternative. Further research and process development are necessary to establish a robust and scalable synthesis for this important chiral building block.
Methodological & Application
Application Notes and Protocols for the Purification of 1-(Piperidin-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(Piperidin-2-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline methods for recrystallization and column chromatography, including data on expected purity and yield, as well as protocols for purity analysis by High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
1-(Piperidin-2-yl)ethanone, also known as 2-acetylpiperidine, is a versatile building block in medicinal chemistry. Its hydrochloride salt is often preferred due to its crystalline nature and enhanced stability, facilitating easier handling and purification. The purity of this intermediate is critical as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides robust methods to achieve high purity of this compound.
Data Presentation
The following tables summarize the expected outcomes from the described purification protocols. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.
Table 1: Recrystallization of this compound
| Recrystallization Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Isopropanol/Diethyl Ether | 85 | >98 | 75 |
| Ethanol/Ethyl Acetate | 85 | >97 | 80 |
| Methanol/Toluene | 85 | >98 | 70 |
Table 2: Column Chromatography of 1-(Piperidin-2-yl)ethanone (Free Base)
| Stationary Phase | Mobile Phase Gradient | Loading Capacity ( g/100g silica) | Purity of Free Base (%) | Overall Yield after HCl Salt Formation (%) |
| Silica Gel (230-400 mesh) | 0-10% Methanol in Dichloromethane | 2 | >99 | 65 |
| Alumina (basic, Brockmann I) | 0-5% Ethanol in Ethyl Acetate | 3 | >98 | 70 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound with moderate purity (80-90%).
1. Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether (Et2O)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
2. Procedure:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Stir for 5-10 minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Slowly add diethyl ether to the hot, clear solution with gentle swirling until the solution becomes faintly turbid.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol/diethyl ether (1:1) mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography (as Free Base)
This method is recommended for crude material with significant impurities or for achieving the highest possible purity. The hydrochloride salt is first converted to the free base for chromatography and then converted back to the hydrochloride salt.
1. Materials:
-
Crude this compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1 M solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (2 M solution)
-
Rotary evaporator
-
Chromatography column
-
Beakers and flasks
2. Procedure:
Part A: Conversion to Free Base
-
Dissolve the crude hydrochloride salt in water.
-
Cool the solution in an ice bath and basify to pH 9-10 by the slow addition of 1 M NaOH or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude free base, which is often an oil.
Part B: Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane).
-
Pack the chromatography column with the slurry.
-
Dissolve the crude free base in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Part C: Conversion back to Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath and add a 2 M solution of HCl in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
1. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the purified this compound in 1 mL of the mobile phase initial mixture (95:5 Water:Acetonitrile with 0.1% TFA).
3. Analysis:
-
Inject the sample onto the equilibrated HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.
Protocol 4: Characterization by NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified hydrochloride salt in a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
2. Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts (δ, ppm):
-
Note: These are predicted shifts and may vary.
-
~3.5-3.7 (m, 1H, CH at C2)
-
~3.3-3.5 (m, 1H, equatorial CH₂ at C6)
-
~2.9-3.1 (m, 1H, axial CH₂ at C6)
-
~2.3 (s, 3H, COCH₃)
-
~1.5-2.0 (m, 6H, CH₂ at C3, C4, C5)
3. Expected ¹³C NMR (100 MHz, D₂O) Chemical Shifts (δ, ppm):
-
Note: These are predicted shifts and may vary.
-
~210 (C=O)
-
~55 (CH at C2)
-
~45 (CH₂ at C6)
-
~28 (COCH₃)
-
~25-30 (CH₂ at C4)
-
~20-25 (CH₂ at C3, C5)
Mandatory Visualization
Caption: Purification workflow for this compound.
Application Notes and Protocols for the Quantification of 1-(Piperidin-2-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-(Piperidin-2-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
Overview of Analytical Methodologies
The quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The choice of analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This document details three common analytical techniques suitable for this purpose.
A stability-indicating assay method is essential for analyzing stability samples in the pharmaceutical industry.[1] Forced degradation studies under various stress conditions (e.g., pH, light, oxidation, heat) are necessary to develop and demonstrate the specificity of these methods, allowing for the separation and quantification of the drug from its degradation products.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
2.1. Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of a mixture of methanol and a phosphate buffer solution (pH adjusted to 7.0) can be employed.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan of a standard solution; a common range for similar compounds is 220-280 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
2.2. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary.[5]
3.1. Experimental Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
GC Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).
-
If the compound is not sufficiently volatile, derivatization may be required. A common approach for amines is acylation or silylation. For instance, derivatization with pentafluorobenzoyl chloride can be performed before GC analysis.[6]
-
-
Data Analysis:
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
An internal standard with structural similarity is recommended for accurate quantification.[6]
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
3.2. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 5.0% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for quantification, suitable for routine analysis where high selectivity is not paramount.
4.1. Experimental Protocol for UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound in a suitable solvent (e.g., methanol, water) from 200 to 400 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve (Beer-Lambert Law).
-
4.2. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 3.0% |
Visualizations
Caption: General workflow for the analytical quantification of this compound.
Caption: Comparison of key attributes for different analytical methods.
References
Application Note: HPLC Analysis of 1-(Piperidin-2-yl)ethanone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Piperidin-2-yl)ethanone hydrochloride is a piperidine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for ensuring its identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol is designed for accuracy, precision, and reliability, adhering to common practices in the pharmaceutical industry.
Principle of Analysis
The method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. 1-(Piperidin-2-yl)ethanone, being a polar compound, requires careful selection of mobile phase conditions to achieve adequate retention and symmetrical peak shape. The addition of an acid to the mobile phase helps to suppress the interaction of the basic amine group with residual silanols on the silica-based stationary phase, thereby improving peak symmetry. Detection is performed using an ultraviolet (UV) detector at a low wavelength, suitable for compounds with limited chromophores.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Solution Preparation
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer (pH 3.0) and acetonitrile in an 80:20 volume/volume ratio. Degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 10-150 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject a working standard solution (e.g., 50 µg/mL) six times and evaluate the system suitability parameters against the acceptance criteria.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Data Presentation
Table 1: System Suitability Test Results (Hypothetical Data)
| Parameter | Acceptance Criteria | Observed Value | Result |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 6500 | Pass |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% | Pass |
| Relative Standard Deviation (%RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% | Pass |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: 0.9%, Intermediate Precision: 1.3% |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantitation (LOQ) | 8.0 µg/mL |
| Retention Time | Approximately 5.2 minutes |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical pathway for HPLC method validation.
Application Notes and Protocols for the GC-MS Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the qualitative and quantitative analysis of piperidine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperidine and its derivatives are significant structural motifs in a wide range of natural products, alkaloids, and synthetic pharmaceuticals.[1] Precise and reliable analytical methods are therefore crucial for research, development, and quality control in the pharmaceutical industry.[1]
Application Note: Analysis of Volatile and Semi-Volatile Piperidine Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile piperidine derivatives.[1] The combination of gas chromatography's high-resolution separation capabilities with the specific and sensitive detection of mass spectrometry makes it an ideal method for analyzing these compounds in various matrices.[1] For piperidine derivatives that are non-volatile or possess polar functional groups, a derivatization step is often employed to enhance their volatility and improve chromatographic performance.[1][2]
Experimental Workflow for GC-MS Analysis
The general workflow for the GC-MS analysis of piperidine derivatives involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for the GC-MS analysis of piperidine compounds.
Protocol 1: Qualitative and Quantitative Analysis of a Volatile Piperidine Derivative
This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.
1. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard of the piperidine derivative. Transfer it to a 10 mL volumetric flask and dissolve in a suitable volatile organic solvent such as methanol or dichloromethane to the mark.[1]
-
Working Standards: Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the same solvent.[1]
-
Sample Preparation (from a matrix):
-
Liquid-Liquid Extraction: For samples in an aqueous matrix, perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable base (e.g., 1 M NaOH) to adjust the pH above 10. Extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction three times. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the solvent used for the working standards.[1]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 6890N GC or equivalent.[3]
-
Mass Spectrometer: An Agilent 5975 Mass Selective Detector or equivalent.[3]
-
Column: A non-polar or medium-polarity capillary column is typically used, for example, a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][4]
-
Inlet Temperature: 250 - 280 °C.[4]
-
Injection Mode: Splitless or split, depending on the analyte concentration.[3][4]
-
Oven Temperature Program: An example program is to start at 60-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C, and hold for 5-10 minutes.[4][5] This program should be optimized for the specific analyte.
-
Mass Spectrometer Parameters:
3. Data Analysis
-
Qualitative Analysis: Identify the piperidine derivative by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standards. Determine the concentration of the analyte in the samples from this calibration curve.
Protocol 2: Analysis of a Non-Volatile Piperidine Derivative via Derivatization
For piperidine derivatives with low volatility, derivatization is necessary to improve their chromatographic behavior.[2] Acylation is a common derivatization technique.[1]
1. Sample Preparation
Prepare standard and sample solutions as described in Protocol 1. After the extraction and evaporation step, proceed with derivatization.
2. Derivatization Procedure (using Pentafluorobenzoyl Chloride - PFBCI)
-
Reconstitute the dried extract in 400 µL of a suitable solvent like ethyl acetate.[1]
-
Add 100 µL of a 0.1 M solution of a base such as triethylamine in the same solvent.[1]
-
Add 25 µL of pentafluorobenzoyl chloride (PFBCI).[1]
-
Cap the vial and heat at 60°C for 40 minutes.[1]
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Perform a final clean-up extraction with 600 µL of n-hexane and 500 µL of 0.1N NaOH to remove any precipitates.[1]
-
The n-hexane layer containing the derivatized analyte is ready for GC-MS injection.[1]
3. GC-MS Instrumentation and Conditions
The same GC-MS parameters as in Protocol 1 can be used as a starting point. The temperature program may need to be adjusted based on the volatility of the derivative.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of piperidine derivatives.
| Parameter | 3-Aminopiperidine (without derivatization) | Piperazine Designer Drugs (derivatized) |
| Linearity Range | 0.0014 - 0.045 mg/mL[8][9] | Not explicitly stated, but calibration curves were generated. |
| Correlation Coefficient (r²) | > 0.9995[8][9] | Not explicitly stated. |
| Limit of Detection (LOD) | 0.002% (0.4 µg/mL) of a 20 mg/mL target concentration[8][9] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.007% (1.4 µg/mL) of a 20 mg/mL target concentration[8][9] | 0.016 µg/mL in plasma and urine |
| Recovery | 99.9% - 104.4%[8] | Not explicitly stated. |
| Precision (%RSD) | 2.8% at LOQ and 4.7% at the specification level[8][9] | Inter-day and intra-day precision were determined at various concentrations.[3] |
Logic Flow for Method Selection: Derivatization Decision
The decision to use a derivatization step is critical for the successful GC-MS analysis of many piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholars.direct [scholars.direct]
- 4. benchchem.com [benchchem.com]
- 5. cmbr-journal.com [cmbr-journal.com]
- 6. policija.si [policija.si]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Parallel Synthesis Using 1-(Piperidin-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. 1-(Piperidin-2-yl)ethanone hydrochloride, also known as 2-acetylpiperidine hydrochloride, is a valuable building block for the synthesis of diverse chemical libraries. The presence of a secondary amine and a ketone functionality allows for two independent points of diversification, making it an ideal starting material for parallel synthesis and the exploration of new chemical space in drug discovery programs.
These application notes provide detailed protocols for the use of this compound in parallel synthesis to generate libraries of substituted piperidine derivatives. The protocols are designed for a 96-well plate format, enabling the rapid and efficient synthesis of a multitude of analogs for structure-activity relationship (SAR) studies.
Key Diversification Strategies
Two primary diversification strategies are presented, targeting the secondary amine and the ketone moieties of 1-(Piperidin-2-yl)ethanone:
-
N-Alkylation of the Piperidine Nitrogen: Introduction of a wide range of substituents on the piperidine nitrogen via reaction with various alkylating agents.
-
Reductive Amination of the Ketone: Formation of new carbon-nitrogen bonds by reacting the ketone with a library of primary and secondary amines in the presence of a reducing agent.
Application Note 1: Parallel N-Alkylation of 1-(Piperidin-2-yl)ethanone
This protocol describes the parallel synthesis of a library of N-alkylated 1-(piperidin-2-yl)ethanone derivatives. The secondary amine of the piperidine ring is alkylated with a diverse set of alkyl halides in a 96-well plate format.
Experimental Protocol: Parallel N-Alkylation
Materials:
-
This compound
-
Library of alkyl halides (e.g., alkyl bromides, iodides)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
96-well reaction plates with cap mats
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in DMF.
-
Prepare a 1.0 M stock solution of DIPEA in DMF.
-
Prepare a 0.6 M stock solution of each alkyl halide in a separate 96-well plate (the "alkylating agent plate").
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 220 µL of the DIPEA stock solution (0.22 mmol, 2.2 equivalents) to each well.
-
Add 200 µL of the respective alkyl halide stock solution (0.12 mmol, 1.2 equivalents) to each corresponding well from the alkylating agent plate.
-
-
Reaction Incubation:
-
Seal the 96-well reaction plate with a cap mat.
-
Place the plate on an orbital shaker and agitate at 50 °C for 16 hours.
-
-
Work-up and Isolation:
-
After cooling to room temperature, centrifuge the plate to ensure all liquid is at the bottom of the wells.
-
Remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the residue in each well in 1 mL of a 1:1 mixture of Dichloromethane (DCM) and water.
-
Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to neutralize the hydrochloride salt and quench the reaction.
-
Mix thoroughly by agitation and then centrifuge to separate the layers.
-
Carefully remove the aqueous layer from each well.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the dried organic phase in a clean 96-well plate.
-
Evaporate the solvent to dryness using a centrifugal evaporator to yield the crude N-alkylated products.
-
-
Analysis:
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO or ACN).
-
Analyze the purity and confirm the identity of the products in each well using HPLC-MS.
-
Data Presentation: N-Alkylation Library
| Well | Alkyl Halide (R-X) | Product Structure | Yield (%) | Purity (%) |
| A1 | Benzyl bromide | N-benzyl-1-(piperidin-2-yl)ethanone | 85 | 92 |
| A2 | 4-Fluorobenzyl bromide | N-(4-fluorobenzyl)-1-(piperidin-2-yl)ethanone | 82 | 95 |
| A3 | 2-Phenylethyl bromide | N-(2-phenylethyl)-1-(piperidin-2-yl)ethanone | 78 | 90 |
| A4 | Propargyl bromide | N-propargyl-1-(piperidin-2-yl)ethanone | 75 | 88 |
| A5 | Ethyl bromoacetate | Ethyl 2-(2-acetylpiperidin-1-yl)acetate | 88 | 96 |
Note: The data presented are representative and may vary based on the specific alkyl halide and reaction conditions.
Visualization: N-Alkylation Workflow
Caption: Workflow for the parallel N-alkylation of this compound.
Application Note 2: Parallel Reductive Amination of 1-(Piperidin-2-yl)ethanone
This protocol details the parallel synthesis of a library of N-substituted 2-(1-aminoethyl)piperidine derivatives via reductive amination. The ketone of 1-(piperidin-2-yl)ethanone is reacted with a diverse library of primary and secondary amines, followed by reduction of the intermediate imine/enamine.
Experimental Protocol: Parallel Reductive Amination
Materials:
-
This compound
-
Library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction plates with cap mats
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in DCE.
-
Prepare a 0.6 M stock solution of each amine in a separate 96-well plate (the "amine plate").
-
Prepare a 1.0 M stock solution of acetic acid in DCE.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the respective amine stock solution (0.12 mmol, 1.2 equivalents) to each corresponding well from the amine plate.
-
Add 20 µL of the acetic acid stock solution (0.02 mmol, 0.2 equivalents) to each well to facilitate imine formation.
-
Allow the plate to stand at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE (approximately 1.0 M).
-
To each well, add 210 µL of the STAB slurry (0.21 mmol, 2.1 equivalents).
-
Seal the plate and shake at room temperature for 24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Mix thoroughly and allow the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Extract the aqueous layer with 500 µL of DCE and combine the organic layers.
-
Wash the combined organic layers with 500 µL of brine.
-
Dry the organic phase using a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the eluent in a clean 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator to yield the crude products.
-
-
Analysis:
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO or ACN).
-
Analyze the purity and confirm the identity of the products in each well using HPLC-MS.
-
Data Presentation: Reductive Amination Library
| Well | Amine (R¹R²NH) | Product Structure | Yield (%) | Purity (%) |
| B1 | Aniline | N-(1-(piperidin-2-yl)ethyl)aniline | 75 | 91 |
| B2 | Morpholine | 4-(1-(piperidin-2-yl)ethyl)morpholine | 80 | 94 |
| B3 | Cyclopropylamine | N-cyclopropyl-1-(piperidin-2-yl)ethan-1-amine | 72 | 89 |
| B4 | Benzylamine | N-benzyl-1-(piperidin-2-yl)ethan-1-amine | 78 | 93 |
| B5 | Piperidine | 1-(1-(piperidin-2-yl)ethyl)piperidine | 82 | 95 |
Note: The data presented are representative and may vary based on the specific amine and reaction conditions.
Visualization: Reductive Amination Workflow
References
Application Notes and Protocols: 1-(Piperidin-2-yl)ethanone Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-2-yl)ethanone hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous clinically approved drugs and bioactive molecules due to its favorable physicochemical properties and ability to serve as a versatile scaffold for diverse substitutions. While specific, publicly available examples of marketed drugs derived directly from this compound are limited, the principles of its application can be effectively illustrated through closely related analogues.
This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of pharmacologically active agents. A notable example highlighted is the synthesis of a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, demonstrating the utility of a substituted piperidinyl ethanone core in developing targeted cancer therapeutics.
Application in the Synthesis of Kinase Inhibitors
Substituted piperidine moieties are integral to the design of various kinase inhibitors. They can provide crucial interactions with the target protein, influence solubility, and modulate pharmacokinetic properties. A key example is the development of inhibitors for FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
Case Study: Synthesis of a Potent FLT3 Inhibitor
A potent and orally available FLT3 kinase inhibitor, CHMFL-FLT3-122, was developed utilizing a substituted piperidinyl ethanone moiety.[1][2] This compound demonstrated significant inhibitory activity against FLT3 and proliferation of FLT3-ITD positive AML cancer cell lines.[1][2]
Table 1: Biological Activity of CHMFL-FLT3-122 [1][2]
| Target/Cell Line | IC50 / GI50 (nM) |
| FLT3 Kinase | 40 |
| MV4-11 (FLT3-ITD) | 22 |
| MOLM13 (FLT3-ITD) | 21 |
| MOLM14 (FLT3-ITD) | 42 |
The synthesis of CHMFL-FLT3-122 involves the coupling of a pyrazolopyrimidine core with a chiral piperidine derivative, followed by the addition of the ethanone side chain. While the reported synthesis starts from a 3-hydroxypiperidine derivative, the general principles of N-acylation are directly applicable to 1-(piperidin-2-yl)ethanone.
Experimental Protocols
Protocol 1: General Synthesis of the Piperidinyl Pyrazolopyrimidine Core
This protocol outlines the synthesis of the key intermediate, (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine, which serves as the scaffold for subsequent acylation. The synthesis utilizes a Mitsunobu reaction to couple the pyrazolopyrimidine and piperidine rings.[3]
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.5 eq) in anhydrous THF, add PPh3 (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C and add DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate to yield (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine.
Caption: Synthetic workflow for the piperidinyl pyrazolopyrimidine core.
Protocol 2: N-Acylation of the Piperidine Core
This protocol describes the final step in the synthesis of CHMFL-FLT3-122, the acylation of the piperidine nitrogen. This general procedure can be adapted for the acylation of this compound, which would first need to be neutralized (free-based).
Materials:
-
(R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
-
2-(Dimethylamino)acetyl chloride hydrochloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the piperidine core (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2-(dimethylamino)acetyl chloride hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival in AML. FLT3 inhibitors act by blocking the ATP binding site of the kinase, thereby inhibiting its downstream signaling pathways.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Conclusion
This compound and its isomers are valuable building blocks in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The successful synthesis of potent kinase inhibitors, such as CHMFL-FLT3-122, underscores the potential of this class of compounds in targeted drug discovery. The provided protocols offer a foundational methodology for the synthesis and derivatization of such molecules, which can be adapted and optimized for the development of new chemical entities targeting a range of biological pathways.
References
- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
Derivatization of 1-(Piperidin-2-yl)ethanone hydrochloride for SAR studies
Anwendungs- und Protokollhinweise: Derivatisierung von 1-(Piperidin-2-yl)ethanonhydrochlorid für SAR-Studien
Datum: 26. Dezember 2025
Verfasser: KI-Forschungsgruppe
Abstrakt
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 1-(Piperidin-2-yl)ethanonhydrochlorid für Struktur-Wirkungs-Beziehungs-Studien (SAR). Das Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es werden Protokolle für die N-Acylierung, N-Alkylierung und reduktive Aminierung der Kernstruktur bereitgestellt. Darüber hinaus wird die Darstellung quantitativer Daten zur Erleichterung des Vergleichs und der Interpretation von SAR-Daten erläutert. Die beigefügten Diagramme visualisieren den Arbeitsablauf der Derivatisierung und die logischen Beziehungen im SAR-Studienprozess.
Einleitung
1-(Piperidin-2-yl)ethanon ist ein vielseitiges chemisches Gerüst, das in der medizinischen Chemie von großem Interesse ist. Seine Struktur bietet mehrere Angriffspunkte für die chemische Modifikation, was es zu einem idealen Ausgangsmaterial für die Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen macht. Die Derivatisierung dieses Moleküls am Piperidin-Stickstoff und an der Carbonylgruppe der Ethanon-Seitenkette ermöglicht die systematische Untersuchung, wie sich verschiedene funktionelle Gruppen auf die biologische Aktivität auswirken. Diese Anwendungs- und Protokollhinweise bieten detaillierte experimentelle Verfahren für gängige Derivatisierungsreaktionen, die für SAR-Studien relevant sind.
Materialien und Methoden
2.1 Materialien
-
1-(Piperidin-2-yl)ethanonhydrochlorid (Ausgangsmaterial)
-
Acylchloride (z. B. Acetylchlorid, Benzoylchlorid)
-
Carbonsäureanhydride (z. B. Essigsäureanhydrid)
-
Alkylhalogenide (z. B. Methyliodid, Benzylbromid)
-
Aldehyde und Ketone (z. B. Formaldehyd, Aceton)
-
Reduktionsmittel (z. B. Natriumtriacetoxyborhydrid, Natriumcyanoborhydrid)
-
Basen (z. B. Triethylamin, Diisopropylethylamin, Kaliumcarbonat)
-
Lösungsmittel (z. B. Dichlormethan, Acetonitril, Methanol, 1,2-Dichlorethan)
-
Reagenzien für die Aufarbeitung (z. B. gesättigte Natriumbicarbonatlösung, Salzlösung, Magnesiumsulfat)
-
Materialien für die Säulenchromatographie (z. B. Kieselgel, geeignete Lösungsmittelgemische)
2.2 Instrumente
-
Magnetrührer mit Heizplatte
-
Standard-Glasgeräte für die organische Synthese
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten
-
Flash-Chromatographie-System
-
Kernspinresonanz (NMR)-Spektrometer
-
Massenspektrometer (MS)
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren zur Derivatisierung von 1-(Piperidin-2-yl)ethanonhydrochlorid. Die genauen Reaktionsbedingungen können je nach Substrat variieren und sollten entsprechend optimiert werden.
3.1 Protokoll 1: N-Acylierung des Piperidin-Rings
Dieses Protokoll beschreibt die Acylierung des sekundären Amins im Piperidin-Ring.
-
1-(Piperidin-2-yl)ethanonhydrochlorid (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Acetonitril) suspendieren.
-
Eine Base (z. B. Triethylamin oder Diisopropylethylamin, 2,5 Äquiv.) zugeben, um das Hydrochlorid zu neutralisieren und das freie Amin freizusetzen. Die Mischung 15 Minuten bei Raumtemperatur rühren.
-
Das Acylierungsmittel (z. B. Acylchlorid oder Carbonsäureanhydrid, 1,2 Äquiv.) langsam bei 0 °C zugeben.
-
Die Reaktionsmischung bei Raumtemperatur rühren und den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion die Mischung mit Wasser oder gesättigter Natriumbicarbonatlösung verdünnen.
-
Die wässrige Phase mehrmals mit Dichlormethan extrahieren.
-
Die vereinigten organischen Phasen mit Salzlösung waschen, über Magnesiumsulfat trocknen und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie auf Kieselgel reinigen, um das gewünschte N-Acylderivat zu erhalten.
-
Die Struktur des Produkts mittels NMR und MS bestätigen.
3.2 Protokoll 2: N-Alkylierung des Piperidin-Rings
Dieses Protokoll beschreibt die Alkylierung des sekundären Amins im Piperidin-Ring.
-
1-(Piperidin-2-yl)ethanonhydrochlorid (1 Äquiv.) und eine Base (z. B. Kaliumcarbonat oder Triethylamin, 3 Äquiv.) in einem polaren aprotischen Lösungsmittel (z. B. Acetonitril oder DMF) suspendieren.
-
Das Alkylhalogenid (z. B. Methyliodid oder Benzylbromid, 1,5 Äquiv.) zugeben.
-
Die Reaktionsmischung bei erhöhter Temperatur (z. B. 50-80 °C) rühren und den Fortschritt mittels DC überwachen.
-
Nach Abschluss der Reaktion die Mischung abkühlen lassen und das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in Dichlormethan aufnehmen und mit Wasser waschen.
-
Die organische Phase abtrennen, über Magnesiumsulfat trocknen und das Lösungsmittel entfernen.
-
Das Rohprodukt mittels Säulenchromatographie reinigen, um das gewünschte N-Alkylderivat zu erhalten.
-
Die Struktur des Produkts mittels NMR und MS bestätigen.
3.3 Protokoll 3: Reduktive Aminierung der Carbonylgruppe
Dieses Protokoll beschreibt die Umwandlung der Carbonylgruppe in ein sekundäres oder tertiäres Amin.
-
1-(Piperidin-2-yl)ethanonhydrochlorid (1 Äquiv.) und ein primäres oder sekundäres Amin (1,2 Äquiv.) in einem geeigneten Lösungsmittel (z. B. 1,2-Dichlorethan oder Methanol) lösen.
-
Eine Base (z. B. Triethylamin, 1,1 Äquiv.) zugeben, um das Hydrochlorid zu neutralisieren.
-
Essigsäure (katalytische Menge) zugeben, um die Iminbildung zu fördern.
-
Die Mischung 1-2 Stunden bei Raumtemperatur rühren.
-
Das Reduktionsmittel (z. B. Natriumtriacetoxyborhydrid oder Natriumcyanoborhydrid, 1,5 Äquiv.) portionsweise zugeben.
-
Die Reaktionsmischung bei Raumtemperatur rühren, bis die Reaktion abgeschlossen ist (Überwachung mittels DC).
-
Die Reaktion durch Zugabe von gesättigter Natriumbicarbonatlösung beenden.
-
Die wässrige Phase mehrmals mit Dichlormethan extrahieren.
-
Die vereinigten organischen Phasen mit Salzlösung waschen, über Magnesiumsulfat trocknen und das Lösungsmittel entfernen.
-
Das Rohprodukt mittels Säulenchromatographie reinigen.
-
Die Struktur des Produkts mittels NMR und MS bestätigen.
Datenpräsentation für SAR-Studien
Für eine effektive SAR-Analyse sollten die Daten in einer klaren und strukturierten Tabelle zusammengefasst werden. Dies ermöglicht einen einfachen Vergleich der biologischen Aktivität in Abhängigkeit von den strukturellen Modifikationen.
Tabelle 1: Hypothetische SAR-Daten für derivatisierte 1-(Piperidin-2-yl)ethanon-Analoga
| Verbindung | R1-Substituent (N-Position) | R2-Modifikation (Seitenkette) | IC50 (µM) |
| 1 | -H (Ausgangsmaterial) | =O | 50.2 |
| 2a | -C(O)CH3 | =O | 25.8 |
| 2b | -C(O)Ph | =O | 15.3 |
| 3a | -CH3 | =O | 40.1 |
| 3b | -CH2Ph | =O | 10.5 |
| 4a | -H | -NHCH3 | > 100 |
| 4b | -H | -N(CH3)2 | 85.6 |
Visualisierung
Die folgenden Diagramme wurden mit Graphviz (DOT-Sprache) erstellt, um die Arbeitsabläufe und logischen Beziehungen zu visualisieren.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.
Abbildung 2: Logische Beziehung der Modifikationspunkte für SAR-Studien.
Application Notes and Protocols for High-Throughput Screening of 1-(Piperidin-2-yl)ethanone Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) campaigns to identify and characterize the biological activity of novel analogs of 1-(Piperidin-2-yl)ethanone hydrochloride. The piperidine scaffold is a prevalent motif in many biologically active compounds, and its derivatives have shown affinity for a wide range of targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] This document outlines detailed protocols for primary HTS assays suitable for initial screening of large compound libraries, as well as secondary assays for hit confirmation and characterization.
Potential Biological Targets and Screening Strategies
Given the structural features of the 1-(Piperidin-2-yl)ethanone scaffold, two prominent and well-drugged target classes are of initial interest for a screening campaign: G-Protein Coupled Receptors (GPCRs) and Solute Carrier (SLC) transporters, such as the GABA transporter (GAT1).[1][3]
A tiered screening approach is recommended. This begins with a primary, high-throughput screen to identify "hit" compounds from a large library of analogs. These hits are then subjected to a series of secondary, more detailed assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation: Comparative Efficacy of Hypothetical Analogs
The following tables present hypothetical data for a series of 1-(Piperidin-2-yl)ethanone analogs (designated P2E-A1 to P2E-A5) to illustrate how quantitative results from the described assays can be structured for clear comparison.
Table 1: Primary HTS Data - GPCR Target (Hypothetical M1 Muscarinic Receptor)
| Compound ID | Structure (Modification on Piperidine Ring) | % Inhibition @ 10 µM (Binding Assay) | % Agonist Response @ 10 µM (Calcium Assay) | Hit Flag |
| P2E-A1 | Unsubstituted | 5 | 2 | No |
| P2E-A2 | 4-Fluoro Phenyl substitution at N1 | 85 | 3 | Yes (Antagonist) |
| P2E-A3 | Methyl substitution at C3 | 12 | 95 | Yes (Agonist) |
| P2E-A4 | Ethyl ester at C4 | 6 | 8 | No |
| P2E-A5 | Benzyl substitution at N1 | 92 | 5 | Yes (Antagonist) |
Table 2: Secondary Assay Data - Potency and Selectivity of Hits
| Compound ID | M1 Binding Ki (nM) | M1 Functional IC50 (nM) (Antagonist) | M1 Functional EC50 (nM) (Agonist) | M2/M3 Receptor Selectivity (Fold vs M1) |
| P2E-A2 | 75 | 150 | - | >50 |
| P2E-A3 | - | - | 250 | >100 |
| P2E-A5 | 22 | 45 | - | >200 |
Table 3: HTS Data for GAT1 Transporter Inhibition
| Compound ID | % Inhibition @ 10 µM (FLIPR Assay) | [3H]GABA Uptake IC50 (µM) |
| P2E-A1 | 8 | >100 |
| P2E-A2 | 4 | >100 |
| P2E-A3 | 65 | 8.2 |
| P2E-A4 | 91 | 1.5 |
| P2E-A5 | 12 | >100 |
Experimental Protocols
Protocol 1: Primary HTS - Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive Binding Assay for a GPCR Target
This protocol describes a competitive binding assay in a 384-well format to identify compounds that bind to a target GPCR, for example, the M1 muscarinic acetylcholine receptor.
Principle: This assay measures the displacement of a fluorescently labeled ligand from the receptor by the test compounds. A donor fluorophore (e.g., Lumi4®-Tb cryptate) is attached to an anti-tag antibody, and an acceptor fluorophore (e.g., d2) is conjugated to the ligand. When the labeled ligand binds to the receptor (which is tagged, e.g., with FLAG), the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). Unlabeled compounds from the library compete with the fluorescent ligand, leading to a decrease in the FRET signal.
Materials:
-
HEK293 cells stably expressing the N-terminally FLAG-tagged target GPCR.
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Fluorescent ligand (e.g., d2-labeled pirenzepine).
-
Anti-FLAG-Tb cryptate antibody.
-
1-(Piperidin-2-yl)ethanone analog library (10 mM in DMSO).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target GPCR to ~90% confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 2 µL of test compound (or DMSO for control) into the wells of a 384-well plate.
-
Add 4 µL of the fluorescent ligand solution.
-
Add 4 µL of the cell membrane preparation.
-
Finally, add 10 µL of the anti-FLAG-Tb cryptate antibody solution.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, with excitation at 337 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound relative to the high (no competition) and low (non-specific binding) controls.
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
Protocol 2: Primary HTS - FLIPR Membrane Potential Assay for GAT1 Transporter
This protocol describes a cell-based functional assay using the Fluorometric Imaging Plate Reader (FLIPR) system to screen for inhibitors of the GABA transporter 1 (GAT1).[3]
Principle: The assay measures changes in cell membrane potential.[3] HEK293 cells stably expressing GAT1 will experience a change in membrane potential upon GABA uptake. Inhibition of GAT1 by test compounds will prevent this change, which can be detected by a voltage-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human GAT1.
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
FLIPR Membrane Potential Assay Kit.
-
Assay Buffer: Chloride-free buffer (to enhance the signal).
-
GABA (agonist).
-
384-well black-wall, clear-bottom cell culture plates.
-
FLIPR instrument.
Methodology:
-
Cell Culture and Plating:
-
Maintain HEK293-hGAT1 cells in culture medium.
-
Seed cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.[3]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the 1-(Piperidin-2-yl)ethanone analogs in the assay buffer in a separate compound plate.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compounds to the cell plate, and then, after a short pre-incubation, add the GABA solution to trigger the response.
-
Fluorescence is measured before and after the addition of compounds and agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Calculate the percent inhibition of the GABA-induced signal for each test compound.
-
Compounds that inhibit the signal by more than a pre-defined threshold are selected as hits.
-
Protocol 3: Secondary Assay - [3H]GABA Uptake Assay for GAT1 Inhibitor Potency
This protocol is a secondary assay to determine the potency (IC50) of hits identified from the primary screen.
Principle: This assay directly measures the uptake of radiolabeled GABA ([3H]GABA) into cells or synaptosomes expressing GAT1. Inhibitors will reduce the amount of radioactivity accumulated inside the cells.
Materials:
-
HEK293 cells expressing GAT1 or prepared rat brain synaptosomes.[3]
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[3H]GABA.
-
Unlabeled GABA.
-
Hit compounds from the primary screen.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Cell/Synaptosome Preparation:
-
Use HEK293-GAT1 cells or prepare synaptosomes from rat brain tissue.
-
Wash and resuspend the cells/synaptosomes in assay buffer.[3]
-
-
Assay Procedure:
-
Termination and Detection:
-
Terminate the uptake by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to remove extracellular [3H]GABA.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the radioactive counts against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Caption: High-Throughput Screening (HTS) Workflow.
Caption: Gq-Coupled GPCR Signaling Pathway.
Caption: FLIPR Membrane Potential Assay Principle.
References
Application Notes and Protocols for Cell-Based Assays Involving 1-(Piperidin-2-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and modulation of central nervous system targets such as G-protein coupled receptors (GPCRs) and ion channels.[4][5][6] This document provides detailed, hypothetical application notes and protocols for conducting cell-based assays to investigate the potential biological activities of 1-(Piperidin-2-yl)ethanone hydrochloride. Due to a lack of specific data on this particular compound, the following protocols are based on the known activities of structurally related piperidine derivatives and serve as a guide for its initial characterization.
Introduction to this compound
This compound is a small molecule featuring a piperidine ring, a common motif in pharmacologically active compounds.[3] While specific biological activities for this hydrochloride salt are not extensively documented in publicly available literature, its structural similarity to other bioactive piperidine derivatives suggests it may possess interesting pharmacological properties.[2][5] The protocols outlined below are designed to screen for potential cytotoxic, anti-inflammatory, and receptor-modulating activities.
Proposed Application 1: Evaluation of Cytotoxic Activity
Many piperidine derivatives have been investigated for their potential as anticancer agents.[6][7] Therefore, a primary screen for this compound should involve assessing its cytotoxic effects on various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[8]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 25.3 |
| A549 | 42.1 |
| HCT116 | 18.9 |
Visualization of Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Application 2: Anti-Inflammatory Activity Screening
Piperidine derivatives have been shown to possess anti-inflammatory properties.[6] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed to investigate the potential anti-inflammatory effects of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the level of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10] Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Hypothetical Data Presentation
Table 2: Hypothetical Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 cells
| Compound Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 |
| 10 | 48.7 |
| 50 | 85.3 |
Visualization of Potential Signaling Pathway
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: In Vitro ADME Profiling of 1-(Piperidin-2-yl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for 1-(Piperidin-2-yl)ethanone hydrochloride is not publicly available. The data presented in this document is hypothetical and for illustrative purposes only, representing a typical workflow for early-stage drug discovery candidates.
Introduction
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify candidates with favorable pharmacokinetic profiles. This application note outlines a standard suite of in vitro assays for characterizing the ADME properties of this compound (referred to as "Test Compound"). The described protocols for metabolic stability, intestinal permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition are fundamental for evaluating the potential of a new chemical entity.
Overall In Vitro ADME Profiling Workflow
A tiered approach is often used to characterize the ADME properties of a compound. The workflow begins with fundamental assays like metabolic stability and permeability, followed by more specific interaction studies such as plasma protein binding and CYP inhibition. This sequence efficiently identifies potential liabilities.
Caption: High-level workflow for in vitro ADME profiling.
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a measure of a compound's susceptibility to biotransformation, which influences its half-life and bioavailability.[1] This assay evaluates the rate of metabolism of the Test Compound in the presence of human liver microsomes.
Experimental Protocol
-
Reagents: Human Liver Microsomes (pooled), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Test Compound, Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), Acetonitrile (ACN) for quenching.
-
Preparation: Prepare a 1 mg/mL HLM suspension in phosphate buffer. Prepare Test Compound and control stock solutions in DMSO.
-
Incubation:
-
Add HLM suspension and Test Compound (final concentration 1 µM) to a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer aliquots of the incubation mixture to a new plate containing ice-cold ACN with an internal standard to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line provides the rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k and intrinsic clearance (CLint) as (k / [protein]) * 1000.
Caption: Workflow for the liver microsomal stability assay.
Hypothetical Data Summary
| Compound | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| Test Compound | 45 | 30.8 | Moderate Clearance |
| Verapamil (Control) | < 10 | > 138.6 | High Clearance |
| Warfarin (Control) | > 120 | < 5.8 | Low Clearance |
Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption of drugs.[2][3] This assay measures the rate of transport of the Test Compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[4]
Experimental Protocol
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Use a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction formation.
-
Transport Experiment (A-B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Test Compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Transport Experiment (B-A): Perform the reverse experiment, adding the Test Compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
Sampling: At specified time points (e.g., 60, 120 min), take samples from the receiver chamber. At the end of the experiment, take a sample from the donor chamber.
-
Analysis: Quantify the concentration of the Test Compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B).
Caption: Workflow for Caco-2 bidirectional permeability assay.
Hypothetical Data Summary
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Test Compound | 8.5 | 9.1 | 1.07 | High |
| Propranolol (High) | > 10 | > 10 | ~1 | High |
| Atenolol (Low) | < 1 | < 1 | ~1 | Low |
| Digoxin (Efflux) | < 1 | > 5 | > 5 | Low (Efflux Substrate) |
An Efflux Ratio > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Plasma protein binding (PPB) affects the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active.[5][6] The Rapid Equilibrium Dialysis (RED) method is a common technique to determine the fraction of a compound bound to plasma proteins.
Experimental Protocol
-
Apparatus: Use a RED device with inserts containing a semi-permeable dialysis membrane (8 kDa MWCO).
-
Preparation: Spike human plasma with the Test Compound (e.g., 2 µM).
-
Dialysis:
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add phosphate buffer (pH 7.4) to the buffer chamber.
-
Seal the plate and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.
-
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Precipitate proteins with ACN and analyze both samples by LC-MS/MS.
-
Data Calculation: Calculate the Fraction Unbound (fu) as (Concentration in buffer chamber) / (Concentration in plasma chamber). Percent Bound is (1 - fu) * 100.
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Hypothetical Data Summary
| Compound | Fraction Unbound (fu) | Percent Bound (%) | Classification |
| Test Compound | 0.45 | 55.0 | Low Binding |
| Warfarin (Control) | 0.01 | 99.0 | High Binding |
| Metoprolol (Control) | 0.88 | 12.0 | Very Low Binding |
Cytochrome P450 Inhibition
CYP enzymes are major players in drug metabolism, and their inhibition can lead to drug-drug interactions.[7][8] This assay determines the potential of the Test Compound to inhibit the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).
Experimental Protocol
-
Reagents: Recombinant human CYP enzymes, fluorogenic probe substrates specific for each isoform, NADPH regenerating system, Test Compound, and known inhibitors for each isoform as positive controls.
-
Procedure:
-
In a 96-well plate, add buffer, recombinant CYP enzyme, and varying concentrations of the Test Compound (or control inhibitor).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mix of the specific probe substrate and NADPH.
-
Incubate at 37°C.
-
-
Detection: Monitor the formation of the fluorescent metabolite over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the Test Compound. Plot the percent inhibition versus the logarithm of the Test Compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Workflow for fluorometric CYP450 inhibition assay.
Hypothetical Data Summary
| CYP Isoform | Test Compound IC₅₀ (µM) | Interpretation (Risk of Inhibition) |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 28.5 | Low to Moderate |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 41.2 | Low |
IC₅₀ values > 10 µM are generally considered to have a low risk of causing clinically significant drug-drug interactions.
Conclusion
Based on this hypothetical in vitro profiling, this compound demonstrates a promising ADME profile. It exhibits moderate metabolic stability, high permeability without being an efflux substrate, and low plasma protein binding. Furthermore, it shows a low potential for inhibiting major CYP450 enzymes. These characteristics suggest the compound is likely to have good oral bioavailability and a low risk of metabolic drug-drug interactions, warranting further investigation in preclinical development.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Compilation of 222 drugs' plasma protein binding data and guidance for study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions: Cytochrome p450 | Medicines Learning Portal [medicineslearningportal.org]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-2-yl)ethanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields or other issues during the synthesis of 1-(Piperidin-2-yl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process starting from a commercially available N-protected piperidine-2-carboxylic acid derivative, typically N-Boc-piperidine-2-carboxylic acid. The first step is a Grignard reaction to introduce the acetyl group, followed by the deprotection of the nitrogen and formation of the hydrochloride salt.
Q2: Why is the Grignard reaction a critical step for potential low yield?
The Grignard reaction is highly sensitive to reaction conditions. Grignard reagents are strong bases and nucleophiles, making them susceptible to side reactions with any trace of acidic protons, such as water. In the context of this synthesis, incomplete reaction, side reactions with the starting material or solvent, and difficult work-up can all contribute to a lower than expected yield of the desired N-Boc-2-acetylpiperidine intermediate.
Q3: What are the main challenges in the N-Boc deprotection step?
The primary challenge is to achieve complete removal of the Boc group without causing side reactions or degradation of the desired 2-acetylpiperidine product. The choice of acid, reaction temperature, and reaction time are all critical parameters that need to be optimized to ensure a high yield and purity of the final product. Incomplete deprotection will result in a mixture of protected and unprotected amine, complicating the purification process.
Q4: How does the final hydrochloride salt formation impact the overall yield and purity?
The formation of the hydrochloride salt is a crucial step for the isolation and purification of the final product. 1-(Piperidin-2-yl)ethanone is often an oil or a low-melting solid in its free base form, which can be challenging to handle and purify. Conversion to the hydrochloride salt typically yields a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization. However, improper pH control or solvent choice during this step can lead to product loss.
Troubleshooting Guides
Low Yield in Grignard Reaction Step (N-Boc-2-acetylpiperidine formation)
Problem: The yield of N-Boc-2-acetylpiperidine is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Presence of Moisture | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure the N-Boc-piperidine-2-carboxylic acid starting material is dry. |
| Inactive Magnesium | Use fresh, shiny magnesium turnings. If the magnesium appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the methyl halide. |
| Side Reactions | Enolization: The Grignard reagent can act as a base and deprotonate the acidic proton of the carboxylic acid starting material. To minimize this, the reaction is often performed on an ester or Weinreb amide derivative of the carboxylic acid. Wurtz Coupling: Homocoupling of the Grignard reagent can occur. Ensure slow addition of the methyl halide during Grignard reagent formation and maintain a moderate reaction temperature. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or adding a slight excess of the Grignard reagent. |
| Difficult Work-up | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature. Ensure proper phase separation during extraction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary to recover all the product. |
Low Yield in N-Boc Deprotection and Hydrochloride Salt Formation
Problem: Low yield of the final this compound product after deprotection and salt formation.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotection | Monitor the deprotection reaction by TLC or LC-MS to ensure complete consumption of the starting material. If using acidic conditions (e.g., HCl in dioxane or TFA), ensure a sufficient excess of the acid is used and allow for adequate reaction time. |
| Product Degradation | Avoid excessive heating during the deprotection step. If using strong acids, perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). |
| Product Loss During Work-up | After deprotection, if the free base is extracted, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the piperidinium salt and allow for efficient extraction into the organic phase. |
| Improper Salt Formation | Use anhydrous conditions for the salt formation. Dissolve the free base in an anhydrous solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. |
| Product Solubility | The hydrochloride salt may have some solubility in the chosen solvent. To maximize precipitation, cool the mixture in an ice bath and add a less polar co-solvent if necessary. Wash the filtered product with a minimal amount of cold solvent. |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of tert-butyl 2-acetylpiperidine-1-carboxylate
This protocol is based on the reaction of a Weinreb amide with a Grignard reagent, which is a common method to avoid over-addition and improve yield.
-
Preparation of the Weinreb Amide:
-
To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent like EDC (1.2 eq) along with a base such as triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to obtain the N-Boc-2-(methoxy(methyl)carbamoyl)piperidine (Weinreb amide).
-
-
Grignard Reaction:
-
Prepare the methylmagnesium bromide Grignard reagent (3.0 eq) from magnesium turnings and methyl bromide in anhydrous THF.
-
To a solution of the Weinreb amide (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 2-acetylpiperidine-1-carboxylate.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
N-Boc Deprotection:
-
Dissolve the purified tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed. The hydrochloride salt of the product may precipitate during the reaction.
-
-
Isolation of the Hydrochloride Salt:
-
Remove the solvent under reduced pressure.
-
To the residue, add diethyl ether to induce further precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction step.
Technical Support Center: Synthesis of 1-(Piperidin-2-yl)ethanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-2-yl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The synthesis of this compound typically involves the N-acylation of a suitable piperidine precursor, followed by deprotection (if necessary) and salt formation. A common route is the acylation of piperidine to form 1-acetylpiperidine, which can then be further functionalized at the 2-position. Another approach involves the use of 2-substituted piperidine derivatives.
Q2: What are the most common acylating agents used for the synthesis?
The two most prevalent acylating agents for this type of synthesis are acetyl chloride (CH₃COCl) and acetic anhydride ((CH₃CO)₂O)[1].
-
Acetyl Chloride: This reagent is highly reactive and often leads to faster reaction times. However, it generates hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base[1].
-
Acetic Anhydride: While less reactive than acetyl chloride, acetic anhydride often results in cleaner reactions. It produces acetic acid as a byproduct, which also necessitates the use of a base for neutralization[1].
Q3: Why is a base essential in this reaction?
A base is critical for several reasons during the acylation step[1]:
-
Acid Scavenging: The reaction produces an acidic byproduct (HCl or acetic acid). A base neutralizes this acid, preventing it from protonating the starting piperidine, which would render the nitrogen non-nucleophilic and halt the reaction[1].
-
Starting Material Neutralization: If the piperidine starting material is in the form of a hydrochloride salt, an additional equivalent of base is required to generate the free base, making the nitrogen atom available for the acylation reaction[1]. Common bases for this purpose include tertiary amines such as triethylamine (TEA) or pyridine[1].
Q4: Can a catalyst be employed to enhance a slow acylation reaction?
Yes, for sluggish or slow acylation reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be introduced. DMAP is a highly effective nucleophilic acylation catalyst that can significantly accelerate the reaction rate[1].
Reaction Pathways
The following diagram illustrates the desired reaction pathway for the N-acetylation of piperidine, a key step in one possible synthetic route, alongside a potential side reaction.
Caption: Desired N-acetylation pathway and a potential side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reactivity. | * If using acetic anhydride, consider switching to the more reactive acetyl chloride[1].* Add a catalytic amount of DMAP to accelerate the reaction[1]. |
| Starting piperidine material is protonated (e.g., present as a hydrochloride salt). | * Ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction[1]. | |
| The reaction has not gone to completion. | * Increase the reaction time or temperature, monitoring the progress by TLC or GC. | |
| Formation of Multiple Byproducts | The acylating agent is reacting with the solvent or other components. | * Ensure the use of an inert, anhydrous solvent (e.g., dichloromethane, THF).* Purify all reagents before use. |
| Over-acylation or side reactions with functional groups on the piperidine ring. | * If the piperidine has other reactive functional groups, consider using a protecting group strategy.* Use milder reaction conditions (e.g., lower temperature, less reactive acylating agent). | |
| Elimination reaction of the acylating agent. | * With acetyl chloride and a strong, non-nucleophilic base like triethylamine, ketene can be formed as a reactive intermediate which may lead to polymerization or other side reactions[2]. Consider using a less hindered base or a different acylating agent like acetic anhydride[2]. | |
| Difficulty in Product Isolation and Purification | The product is soluble in the aqueous phase during workup. | * Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction with an organic solvent. |
| The product hydrochloride salt is difficult to crystallize. | * Try different solvents or solvent mixtures for recrystallization (e.g., isopropanol, ethanol/ether).* Ensure the solution is completely anhydrous before attempting to precipitate the hydrochloride salt. | |
| Inconsistent Results | Reagents may be of poor quality or degraded. | * Use freshly distilled or opened reagents. Acetyl chloride and acetic anhydride are sensitive to moisture. |
| Reaction conditions are not well-controlled. | * Maintain a consistent temperature and stirring rate. Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Experimental Protocols
Synthesis of 1-Acetylpiperidine (Illustrative Protocol)
This protocol describes the N-acetylation of piperidine, a potential intermediate.
Materials:
-
Piperidine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetylpiperidine.
-
The crude product can be purified by distillation or chromatography if necessary.
-
For the formation of the hydrochloride salt, dissolve the purified 1-acetylpiperidine in a suitable anhydrous solvent and add a solution of hydrochloric acid until precipitation is complete. Collect the solid by filtration and dry under vacuum.
(Note: This is a general protocol and may require optimization for specific scales and equipment.)
Quantitative Data Summary
References
Technical Support Center: Optimizing Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My piperidine sample has turned yellow. Can I still use it?
A1: The yellowing of piperidine is typically due to oxidation. For applications requiring high purity, purification is recommended. Distillation is an effective method to remove these colored impurities. To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q2: Why am I struggling to separate piperidine from pyridine using distillation?
A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight. To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
Q3: My solution of piperidine in DMF crystallized. What happened?
A3: This is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride. To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during piperidine synthesis.
Hydrogenation of Pyridine
Problem: Low yield or incomplete conversion.
-
Potential Cause: Catalyst deactivation or insufficient catalyst loading.
-
Recommended Solution: Ensure the pyridine starting material is pure to prevent catalyst poisoning. Increase the catalyst loading (typically 1-5 mol% for PtO₂) or consider a different catalyst. Ruthenium, rhodium, and palladium catalysts are also effective for pyridine hydrogenation.[2]
Problem: Poor stereoselectivity.
-
Potential Cause: Suboptimal reaction conditions or catalyst choice.
-
Recommended Solution: Vary the solvent, temperature, and pressure. The choice of catalyst can significantly influence the stereochemical outcome. For instance, cis-piperidine derivatives can be synthesized by the catalytic hydrogenation of certain pyridine derivatives with an acidified PtO₂ catalyst.
Reductive Amination
Problem: Low yield of the desired piperidine.
-
Potential Cause: Incomplete imine formation, side reactions, or ineffective reducing agent.
-
Recommended Solution:
-
Optimize Imine Formation: For less reactive substrates, consider adding a Lewis acid (e.g., Ti(iPrO)₄ or ZnCl₂) to drive the imine formation to completion.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective and can be used in a one-pot reaction. Sodium cyanoborohydride is less sensitive to water. Sodium borohydride can be used, but it's best to allow for complete imine formation before its addition as it can also reduce the starting aldehyde or ketone.
-
Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.
-
Problem: Formation of a 5-hydroxy-pentanyl derivative as a side-product when using glutaraldehyde.
-
Potential Cause: This is a known side reaction, especially with primary amines like proline.[3]
-
Recommended Solution: While this reaction is generally high-yielding, optimizing the reaction time and temperature can help minimize this side-product. Monitor the reaction closely to stop it once the desired product is maximized.
Aza-Diels-Alder Reaction
Problem: Low yield.
-
Potential Cause: Poor reactivity of the diene or dienophile (imine), or unfavorable reaction conditions.
-
Recommended Solution: The electronic nature of the diene and dienophile has a significant effect on reactivity.[2] Using an electron-rich diene with an electron-poor imine (or vice-versa in an inverse-electron-demand reaction) can improve yields. The use of a Lewis acid catalyst can also enhance the reaction rate.
Problem: Poor stereoselectivity.
-
Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition.
-
Recommended Solution: The choice of catalyst can influence the reaction pathway. Experiment with different Lewis acids or organocatalysts to favor the concerted pathway, which often leads to higher stereoselectivity.
Hofmann-Löffler-Freytag Reaction
Problem: Low yield of piperidine.
-
Potential Cause: The stability of the N-haloamine precursor is poor, or the reaction conditions are too harsh.
-
Recommended Solution: The reaction is typically carried out under strong acidic conditions (e.g., concentrated sulfuric acid) with heat or UV irradiation.[4][5] However, milder conditions using a mixture of phosphoric acid and sulfuric acid, or trifluoroacetic acid can be employed.[4] The Suarez modification, which uses reagents like Pb(OAc)₄/I₂ or diacetate iodobenzene (DIB)/I₂, allows the reaction to proceed from N-nitrile amines, phosphoramides, or nitroamines under milder, neutral conditions.[5]
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for various piperidine synthesis methods.
Table 1: Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| PtO₂ (5 mol%) | 50-70 | Room Temperature | Acetic Acid | 6-10 | >90 | (ReddyMasu et al., 2015) |
| 10% Rh/C | 5 | 80 | Water | - | High | (Maegawa et al., 2006) |
| Pd(OH)₂/C | - | - | Methanol | - | 70-78 | (Matassini et al., n.d.)[6] |
| RuCl₃·xH₂O | - | - | - | - | Good | (Bhatt & Natte, 2024) |
Table 2: Reductive Amination for Piperidine Synthesis
| Reducing Agent | Amine Source | Dicarbonyl Source | Solvent | Temperature | Yield (%) | Reference |
| H₂ (35 atm) | Ammonia | Pentadialdose derivative | - | - | 78 | (Bols et al., 1994)[6] |
| NaBH₃CN | Ammonium formate | 1,5-dicarbonyl sugar derivative | Methanol | - | 73 | (Asano et al.)[6] |
| NaBH₃CN | Butyl amine | 1,5-dicarbonyl sugar derivative | Methanol | - | 77 | (Asano et al.)[6] |
| NaBH₃CN | Ammonium formate | 2,6-heptodiulose | Methanol | - | 44 | (Asano et al.)[6] |
Table 3: Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis
| Diene | Dienophile | Catalyst/Solvent | Temperature | Yield (%) | Reference |
| 2,3-Dimethylbutadiene | Methanimine | Water | Elevated | Modest | (Larsen & Grieco) |
| Various | α-Halogeno hydrazone | Base (e.g., Et₃N) / DCM | 0 °C to RT | Variable | (BenchChem, 2025)[7] |
| Alkenyl isocyanates | Aldehydes | Phosphine oxide / Toluene | 110 °C | 16-38 | (Harvey et al., 2022) |
Experimental Protocols
Protocol 1: Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature for the required time (typically 6-10 hours). Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Quench the filtrate with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by distillation or column chromatography.
Protocol 2: Reductive Amination of a Dicarbonyl Compound
-
Reaction Setup: Dissolve the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Imine Formation: Stir the mixture at room temperature. For less reactive substrates, catalytic acetic acid can be added, and the mixture can be heated gently.
-
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Execution: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Aza-Diels-Alder Reaction (Inverse-Electron-Demand)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 eq) and anhydrous dichloromethane.[7]
-
Addition of Dienophile: Add the 3-vinylindole (1.2 eq) to the solution.[7]
-
Initiation: Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise.[7]
-
Execution: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.[7]
-
Workup: Once the reaction is complete, wash the mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.[7]
Protocol 4: Hofmann-Löffler-Freytag Reaction
-
N-Haloamine Formation: Prepare the N-haloamine from the corresponding secondary amine using a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).
-
Reaction Setup: In a quartz reaction vessel, dissolve the N-haloamine in concentrated sulfuric acid or an 85% phosphoric acid/sulfuric acid mixture.
-
Execution: Irradiate the solution with a UV lamp or heat the mixture to the required temperature until the reaction is complete (monitor by TLC).
-
Workup: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) while cooling.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over a suitable drying agent (e.g., KOH pellets), filter, and concentrate the solvent. The crude piperidine can be purified by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in piperidine synthesis.
Caption: General experimental workflow for piperidine synthesis.
Caption: Key synthetic pathways to piperidine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
1-(Piperidin-2-yl)ethanone hydrochloride stability and storage conditions
Welcome to the technical support center for 1-(Piperidin-2-yl)ethanone hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature under an inert atmosphere to minimize potential degradation from atmospheric components.[4] Opened containers should be carefully resealed and stored upright to prevent leakage.[1]
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is generally a stable compound under the recommended storage conditions.[1] However, like many amine-containing compounds, its stability can be influenced by factors such as prolonged exposure to light, elevated temperatures, humidity, and reactive chemicals. For sensitive experiments, it is advisable to use freshly prepared solutions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present in the molecule. The piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.[4] At elevated temperatures, thermal degradation may occur. As a hydrochloride salt, its stability in solution can be pH-dependent, and it may be susceptible to hydrolysis under strongly acidic or basic conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents.[1][2] Contact with strong bases can deprotonate the piperidinium hydrochloride, liberating the free base which may have different reactivity and stability profiles.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent analytical results (e.g., decreasing peak area in chromatography). | Degradation of the compound in solution or upon storage. | 1. Prepare fresh solutions for each experiment. 2. Analyze a freshly prepared sample as a baseline for comparison. 3. If using stock solutions, store them at a low temperature (e.g., 2-8 °C) and protect them from light. 4. Perform a forced degradation study (see Experimental Protocols) to understand the compound's stability under your specific experimental conditions.[4] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[4] 2. Use a mass spectrometry (MS) detector coupled with your chromatography system to identify the mass of the unknown peaks, which can help in structure elucidation. 3. Review your experimental conditions (e.g., pH, temperature, exposure to air/light) to identify potential stressors. |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidative degradation. | 1. Store the solid compound and solutions in amber vials or otherwise protected from light.[5] 2. If possible, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility or precipitation in solution. | pH-dependent solubility or degradation to less soluble products. | 1. Ensure the pH of your solvent system is appropriate for the hydrochloride salt. Acidic conditions generally favor solubility. 2. Filter the solution before use to remove any particulates. 3. Confirm the identity and purity of the precipitated material. |
Summary of Storage Conditions
| Parameter | Recommended Condition |
| Temperature | Cool place; Room temperature[1][4] |
| Atmosphere | Dry and well-ventilated; Inert atmosphere[1][4] |
| Container | Tightly closed container[1][2][3] |
| Light | Protection from light is recommended for solutions. |
| Incompatibilities | Strong oxidizing agents, strong bases[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8 hours).[4]
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for 48 hours.[4]
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., RP-HPLC).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause significant degradation reveal the compound's stability profile.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of a hindered piperidine stabilizer with hydroxy-substituted aromatic carbonyl compounds in the photostabilization of polypropylene | Semantic Scholar [semanticscholar.org]
- 3. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
Technical Support Center: 1-(Piperidin-2-yl)ethanone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-2-yl)ethanone hydrochloride. Our aim is to help you resolve common issues related to impurities and ensure the quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: While specific impurities can vary based on the synthetic route, potential impurities in this compound may include:
-
Starting Materials: Unreacted piperidine-2-one or other precursors.
-
By-products: Products from side reactions, such as N-acylated piperidine derivatives or products of over-acylation.
-
Reagents: Residual catalysts or reagents used in the synthesis.
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Degradation Products: Compounds formed due to the instability of the final product under certain conditions (e.g., high temperature, presence of moisture).[1]
Q2: How can I detect the purity of my this compound sample?
A2: A multi-faceted analytical approach is recommended for robust purity assessment.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying purity and detecting impurities.[3] For structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][4][5]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term storage to prevent oxidative degradation.[6][7]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.
Possible Causes:
-
Presence of starting materials, by-products, or degradation products.
-
Contamination from solvents or glassware.
-
Sample degradation during analysis.
Resolution Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Impurity ID | Retention Time (min) | Area % (Before Purification) | Area % (After Recrystallization) |
| Impurity A | 2.5 | 1.2% | < 0.1% |
| Product | 4.1 | 97.5% | > 99.8% |
| Impurity B | 5.8 | 0.8% | < 0.05% |
| Impurity C | 7.2 | 0.5% | Not Detected |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a 30:70 v/v ratio.[2] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Integrate the peak areas and calculate the purity of the sample based on the calibration curve.
-
Protocol 2: Recrystallization for Purification
-
Objective: To purify this compound by removing impurities.
-
Materials: Crude this compound, ethanol, isopropanol, diethyl ether, heating mantle, magnetic stirrer, filtration apparatus.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, add a co-solvent such as isopropanol or diethyl ether dropwise until turbidity is observed.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualization of Analytical Techniques
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(Piperidin-4-yl)ethanone hydrochloride | 89895-06-7 [sigmaaldrich.com]
- 7. biosynce.com [biosynce.com]
Navigating the Separation of Piperidine Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals working with piperidine isomers, achieving optimal separation during High-Performance Liquid Chromatography (HPLC) analysis is a critical yet often challenging task. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when separating piperidine isomers by HPLC?
The most frequently reported issues include poor resolution between isomers, significant peak tailing, co-elution with impurities, and inconsistent retention times.[1][2][3] These problems often stem from the basic nature of the piperidine moiety, which can lead to undesirable interactions with the stationary phase.[2][4]
Q2: How does the basicity of piperidine affect HPLC separation?
The nitrogen atom in the piperidine ring is basic and can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[2][4] This secondary interaction is a primary cause of peak tailing, where the peak appears asymmetrical with a drawn-out latter half.[2][4] Peak tailing can compromise resolution and lead to inaccurate quantification.[2]
Q3: My piperidine isomer lacks a UV chromophore. How can I detect it using HPLC?
For compounds that do not absorb UV light, pre-column derivatization is a common and effective strategy.[5][6][7] This process involves reacting the piperidine isomer with a derivatizing agent that introduces a UV-active tag to the molecule. A widely used reagent for this purpose is para-toluene sulfonyl chloride (PTSC), which allows for detection at approximately 228 nm.[6][7]
Q4: What is the recommended starting point for developing an HPLC method for piperidine isomers?
A general approach is to begin with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase consisting of acetonitrile and water.[5] Running a broad gradient elution can help determine the approximate conditions for elution.[5] Subsequent optimization of mobile phase modifiers, pH, temperature, and flow rate is then necessary to achieve the desired separation.[5]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution
Poor resolution between piperidine isomers or with impurities is a common hurdle. The following steps can help improve separation.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to troubleshooting poor resolution.
-
Optimize Mobile Phase Composition: Systematically alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[5]
-
Adjust Mobile Phase pH: The ionization state of piperidine isomers is pH-dependent, which in turn affects their retention.[8][9] Adjusting the pH can significantly alter selectivity. For basic compounds, working at a low pH (around 2-3) can protonate residual silanols and improve peak shape.[2] Conversely, a higher pH can also be effective with appropriate columns.[10]
-
Change the Stationary Phase: If a C18 column does not provide adequate selectivity, consider columns with different chemistries. Pentafluorophenyl (PFP) or Charged Surface Hybrid (CSH) columns can offer alternative selectivities for basic compounds.[4][5]
-
Vary the Temperature: Temperature affects the thermodynamics of the separation and can influence selectivity.[5] Analyzing samples at different temperatures (e.g., 25°C, 35°C, 45°C) can reveal an optimal condition.[5]
Issue 2: Peak Tailing
Peak tailing is often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column packing.[2][4]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
-
Add a Basic Modifier: Incorporating a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape.[4]
-
Lower Mobile Phase pH: Reducing the pH of the mobile phase (typically to between 2 and 3) protonates the silanol groups, minimizing their interaction with the basic analyte.[2]
-
Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small silylating agent to the residual silanol groups, rendering them inert.[4] Using a high-purity, end-capped column is highly recommended for basic compounds.[2]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and result in peak distortion, including tailing.[5] Try reducing the injection volume or the sample concentration.[5]
Quantitative Data Summary
The following tables summarize typical starting conditions and method parameters for the HPLC separation of piperidine isomers, compiled from various sources.
Table 1: General Reversed-Phase HPLC Starting Conditions
| Parameter | Value | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile and Water | [5] |
| Flow Rate | 1.0 mL/min | [7][11] |
| Column Temperature | 25 - 45 °C | [5] |
| Detection | UV (if applicable) | [5] |
Table 2: Chiral HPLC Method Parameters for Piperidine Derivatives
| Parameter | Method 1 | Method 2 | Reference |
| Analyte | (S)-benzyl piperidin-3-ylcarbamate | Derivatized (R/S)-piperidin-3-amine | [6][11] |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | Chiralpak AD-H | [6][11] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | 0.1% Diethylamine in Ethanol | [6][11] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | [6][11] |
| Column Temperature | 25 °C | Not Specified | [11] |
| Detection Wavelength | 220 nm | 228 nm | [6][11] |
| Resolution (Rs) | > 2.0 | > 4.0 | [6][11] |
Experimental Protocols
Protocol 1: General Method Development for Piperidine Isomer Separation
-
Analyte Characterization: Determine the physicochemical properties of the piperidine isomers, including their structure, pKa, and solubility.[5]
-
Initial Column and Mobile Phase Selection:
-
Initial Screening: Perform a broad gradient elution (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the isomers.[5]
-
Optimization of Separation:
-
Mobile Phase Ratio: Adjust the isocratic or gradient profile of the organic and aqueous phases to improve resolution.[5]
-
pH Adjustment: Modify the pH of the aqueous phase using additives like formic acid, acetic acid, or ammonium hydroxide to enhance selectivity and improve peak shape.[8][12]
-
Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[5]
-
Flow Rate: Adjust the flow rate to find a balance between analysis time and separation efficiency.[5]
-
Protocol 2: Pre-column Derivatization with PTSC for UV Detection
This protocol is for piperidine isomers lacking a UV chromophore.
-
Reagent Preparation:
-
Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable solvent like acetonitrile.
-
Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.[5]
-
-
Derivatization Reaction:
-
Mix the piperidine isomer sample with the basic solution.
-
Add the PTSC solution and allow the reaction to proceed. Optimization of reaction time and temperature may be necessary.[5]
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample may need to be neutralized or diluted with the mobile phase before injection.[5]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Detect the derivatized isomers at an appropriate UV wavelength (e.g., 228 nm).[6]
-
Method Development Decision Pathway
Caption: A decision tree for HPLC method development.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Improving the solubility of 1-(Piperidin-2-yl)ethanone hydrochloride for biological assays
Welcome to the technical support center for 1-(Piperidin-2-yl)ethanone hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome solubility challenges during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many amine hydrochloride salts, can exhibit limited solubility in neutral aqueous solutions. The piperidine ring contains a basic nitrogen atom, and its protonation state is pH-dependent.[1] In buffers with a pH close to or above the pKa of the piperidine nitrogen, the compound may convert to its less soluble free base form, leading to precipitation.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most straightforward initial approach is to adjust the pH of your solvent.[1] Since this compound is a salt of a basic compound, decreasing the pH of the solution will favor the protonated, more soluble form.[1] Preparing a stock solution in a slightly acidic buffer (e.g., pH 4-6) can significantly enhance solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy for dissolving poorly soluble compounds for in vitro assays.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1][2] It is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system.[1]
Q4: I am still observing precipitation after diluting my DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue that can occur when the compound crashes out of solution upon dilution. Here are a few troubleshooting steps:
-
Optimize the final DMSO concentration: Ensure you are using the highest tolerable concentration of DMSO in your final assay volume.[1]
-
Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help keep the compound in solution.[1]
-
Consider using a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay buffer can help to maintain the solubility of the compound.
-
Vortex during dilution: Vortex the aqueous buffer while adding the stock solution to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q5: When should I consider more advanced formulation strategies?
A5: If pH adjustment and the use of co-solvents are insufficient for your experimental needs, or if you require a formulation for in vivo studies, more advanced techniques may be necessary. These can include:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3]
-
Lipid-based formulations: These formulations use lipophilic excipients to solubilize compounds and can be particularly useful for in vivo delivery.[3][4]
-
Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable co-former to improve solubility and dissolution properties.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | The pH of the buffer is too high, leading to the formation of the less soluble free base. | Lower the pH of the buffer (e.g., to pH 4-6) or prepare the stock solution in a slightly acidic vehicle.[1] |
| Precipitation occurs after diluting a concentrated stock in organic solvent into the assay buffer. | The compound has low solubility in the final aqueous environment, causing it to "crash out" of solution. | Perform a stepwise dilution, optimize the final concentration of the organic co-solvent, or add a surfactant to the assay buffer.[1] |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound in the assay. | Ensure the compound is fully dissolved before use. Visually inspect for any precipitate. Consider performing a solubility assessment to determine the maximum soluble concentration in your assay media. |
| Need to prepare a high-concentration stock solution. | The intrinsic solubility of the compound is limiting the maximum achievable concentration. | Explore the use of co-solvents like DMSO or ethanol to create a concentrated stock.[2] For very high concentrations, consider advanced formulation approaches like cyclodextrin complexation.[1][3] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment
This protocol outlines a general method to determine the kinetic solubility of this compound in a chosen buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into assay buffer: In a separate 96-well plate, add your assay buffer. Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into the corresponding wells of the assay buffer plate. This will create a final concentration range in the desired buffer with a consistent final DMSO concentration.
-
Incubate and observe: Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure turbidity: After incubation, measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine kinetic solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Visualizations
Logical Workflow for Troubleshooting Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of 1-(Piperidin-2-yl)ethanone hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1-(Piperidin-2-yl)ethanone hydrochloride.
Troubleshooting Guide
Low Reaction Yield
Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to identify the root cause is recommended.
Potential Causes and Troubleshooting Steps:
-
Inefficient Mixing: Inadequate mixing on a larger scale can lead to localized temperature gradients and poor distribution of reactants, resulting in side reactions and incomplete conversion.
-
Troubleshooting:
-
Evaluate the geometry of the reactor and the type of agitator.
-
Increase the agitation speed, if possible, without introducing excessive shear.
-
Consider using baffles to improve mixing efficiency.
-
-
-
Poor Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors with a lower surface-area-to-volume ratio.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely using multiple probes.
-
Adjust the heating/cooling rate of the reactor jacket.
-
Consider a semi-batch or continuous feed of a reactant to better control the reaction exotherm.
-
-
-
Incomplete Reaction: The reaction time may need to be adjusted during scale-up.
-
Troubleshooting:
-
Monitor the reaction progress using in-process controls (e.g., HPLC, GC, TLC).
-
Extend the reaction time and take samples at regular intervals to determine the point of completion.[1]
-
-
Table 1: Impact of Reaction Time and Temperature on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 70 | 15 | 72 |
| 2 | 80 | 15 | 91 |
| 3 | 90 | 15 | 90 |
| 4 | 90 | 18 | 94 |
| 5 | 90 | 20 | 98 |
Data is illustrative and based on general optimization principles.[1]
Impurity Formation
Question: We are observing significant levels of an unknown impurity in our crude this compound. How can we identify and minimize its formation?
Answer: The formation of impurities is a critical concern in pharmaceutical synthesis. Identifying the impurity and understanding its formation mechanism are key to developing a control strategy.
Common Impurities and Mitigation Strategies:
-
Starting Material-Related Impurities: Impurities present in the starting materials can be carried through the synthesis.
-
Mitigation:
-
Source high-purity starting materials.
-
Develop and implement rigorous analytical testing for all incoming raw materials.
-
-
-
Process-Related Impurities: These impurities are formed during the chemical reaction itself.
-
Mitigation:
-
Optimize reaction conditions (temperature, concentration, stoichiometry) to disfavor side reactions.
-
Isolate and characterize the impurity using techniques like LC-MS and NMR.[2]
-
Once the structure is known, propose a formation mechanism to guide optimization efforts.
-
-
Logical Workflow for Impurity Investigation
Caption: A logical workflow for the investigation and control of impurities.
Difficult Product Isolation and Purification
Question: We are facing challenges with the crystallization and isolation of the final hydrochloride salt. The product is oily or forms a fine precipitate that is difficult to filter. What can we do?
Answer: Issues with crystallization and isolation are common when scaling up. The physical properties of the solid form are critical for downstream processing.
Troubleshooting Crystallization and Isolation:
-
Solvent System: The choice of solvent is crucial for obtaining a crystalline product.
-
Troubleshooting:
-
Conduct a solvent screen to identify a suitable anti-solvent for crystallization.
-
Consider using a mixture of solvents to control solubility and crystal growth.
-
-
-
Cooling Profile: The rate of cooling can significantly impact crystal size and morphology.
-
Troubleshooting:
-
Implement a controlled cooling profile. A slower cooling rate often favors the growth of larger crystals.
-
-
-
Seeding: Introducing seed crystals can promote crystallization and control polymorphism.
-
Troubleshooting:
-
Prepare seed crystals from a small-scale batch with good crystalline properties.
-
Add the seed crystals at the appropriate temperature and supersaturation level.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves the acylation of a suitably protected piperidine derivative, followed by deprotection and salt formation. The exact route can vary, and process development is often required to identify the most efficient and scalable method.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Key parameters to monitor include reaction temperature, reactant addition rates, mixing efficiency, and reaction completion. In-process controls are essential for ensuring consistency and quality.
Q3: How can we ensure the safety of the process during scale-up?
A3: A thorough process safety assessment is crucial. This includes identifying potential thermal hazards through techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[3]
Experimental Workflow for Synthesis and Isolation
Caption: A generalized experimental workflow for the synthesis and isolation of the target compound.
Experimental Protocols
General Protocol for Acylation of a Protected Piperidine
-
To a stirred solution of N-protected 2-lithiated piperidine in an appropriate solvent (e.g., THF) at -78 °C, add the acylating agent (e.g., acetic anhydride or N-methoxy-N-methylacetamide) dropwise.
-
Maintain the temperature at -78 °C for the duration of the addition and for a specified time afterward.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude acylated piperidine.
General Protocol for Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-protected 1-(piperidin-2-yl)ethanone in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or HPLC until the starting material is consumed.
-
If the product precipitates, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude hydrochloride salt can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the purified product.[4]
References
Preventing racemization during the synthesis of chiral piperidines
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preventing racemization during their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of chiral piperidines, focusing on the prevention of racemization.
Issue 1: Significant Racemization Observed in the Final Piperidine Product
| Potential Cause | Recommended Solution |
| Formation of an achiral intermediate (e.g., enolate, oxazolone): Activation of a carboxylic acid adjacent to a stereocenter can make the alpha-proton acidic. Base-mediated removal of this proton leads to a planar, achiral enolate or a 5(4H)-oxazolone intermediate, resulting in loss of stereochemistry.[1] | Optimize Coupling Conditions: • Choice of Coupling Reagent: Employ modern onium salts like HATU or COMU, which are known for low racemization potential.[1][2] Alternatively, a combination of a carbodiimide (like DIC) with an additive such as OxymaPure is effective.[1]• Use of Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) to suppress racemization by forming more stable active esters that are less prone to cyclizing into the problematic oxazolone.[1][2][3]• Control of Base: Use a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and add it dropwise. The amount of base used should be carefully controlled as excess base can promote racemization.[4] |
| Elevated Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. | Temperature Control: Perform the coupling reaction at a lower temperature. It is often beneficial to start the reaction at 0 °C and allow it to warm slowly to room temperature if necessary.[1] For temperature-sensitive substrates, maintaining a low temperature throughout the activation and coupling phases is critical. |
| Prolonged Pre-activation Time: Allowing the activated carboxylic acid intermediate to stand for an extended period before the addition of the amine nucleophile increases the likelihood of oxazolone formation and subsequent racemization.[1] | Minimize Pre-activation: Add the amine component as soon as possible after the activation of the carboxylic acid. The goal is to have the nucleophile intercept the activated species before it has a chance to racemize. |
| Inappropriate Protecting Group: The nature of the N-protecting group on the piperidine precursor can influence the acidity of the alpha-proton and the propensity for racemization. Acyl-type protecting groups, for instance, can increase the risk of racemization compared to urethane-based ones.[2][5] | Select a Suitable Protecting Group: Utilize urethane-based protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are designed to reduce the risk of racemization during carboxyl group activation.[2] The choice of protecting group can also be used to direct the stereoselectivity of certain reactions.[6] |
Issue 2: Poor Diastereoselectivity in Piperidine Ring Formation
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst or Ligand: In metal-catalyzed reactions, the choice of the chiral ligand is paramount for inducing high stereoselectivity. | Catalyst and Ligand Screening: • For rhodium-catalyzed C-H functionalization, screen different chiral dirhodium tetracarboxylate catalysts. For example, Rh₂(R-TPPTTL)₄ has been shown to provide high diastereoselectivity in certain reactions.[6]• In asymmetric hydrogenation of pyridinium salts, the use of chiral ligands such as those derived from ferrocene with a rhodium(I) catalyst can lead to high stereoselectivity.[7] |
| Unfavorable Reaction Conditions: Solvent, temperature, and additives can significantly impact the diastereomeric ratio of the product. | Systematic Optimization of Reaction Parameters: • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents to find the optimal one for your specific reaction.• Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[6] |
| Nature of the Substrate: The steric and electronic properties of the substituents on the piperidine precursor can influence the facial selectivity of the reaction. | Substrate Modification: If possible, modify the protecting groups or other substituents on the substrate to enhance steric hindrance and favor the formation of one diastereomer over the other. For instance, bulky protecting groups can effectively shield one face of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of a chiral carboxylic acid to a piperidine nitrogen?
A1: The most common pathway for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group cyclizes. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be readily removed by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile (the piperidine), leading to a mixture of both stereoisomers.[1]
Q2: How can I choose the best N-protecting group to prevent racemization?
A2: Urethane-based protecting groups such as Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Z (benzyloxycarbonyl) are generally preferred as they are known to resist racemization upon activation of an adjacent carboxyl group.[2][5] In contrast, acyl-type protecting groups can increase the tendency for racemization.[5] The choice of protecting group can also be a strategic tool to control site selectivity in C-H functionalization reactions for piperidine synthesis.[6]
Q3: What role do additives like HOBt and OxymaPure play in suppressing racemization?
A3: Additives such as HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), and OxymaPure are crucial for suppressing racemization. When used with a coupling reagent like a carbodiimide, they react with the initial highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less susceptible to cyclizing into the problematic oxazolone intermediate, thereby minimizing the risk of racemization before the amine has a chance to react.[1][2][3]
Q4: Are there any specific analytical techniques to determine the enantiomeric excess (ee) of my chiral piperidine product?
A4: Yes, the most common and reliable method for determining the enantiomeric excess of a chiral product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. The ratio of the peak areas corresponding to each enantiomer is then used to calculate the ee.[2]
Quantitative Data on Stereoselectivity
The following tables summarize quantitative data on the diastereoselectivity and enantioselectivity achieved in the synthesis of chiral piperidines under various catalytic systems.
Table 1: Diastereoselectivity and Enantioselectivity in Rhodium-Catalyzed C2 Functionalization of N-Substituted Piperidines [6]
| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Moderate |
| N-Bs | Rh₂(R-TPPTTL)₄ | >30:1 | 52-73 |
| N-Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83 |
| N-Bs | Rh₂(R-TPPTTL)₄ (at 39 °C) | 22:1 | 76 |
Table 2: Enantioselectivity in Rh-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Substituted Tetrahydropyridines [8]
| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| Phenylboronic acid | Chiral Diene Ligand | High | Excellent |
| Various heteroarylboronic acids | Chiral Diene Ligand | High | Excellent |
| Various vinylboronic acids | Chiral Diene Ligand | High | Excellent |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction to form 3-Substituted Tetrahydropyridines [8][9]
This protocol describes a key step in a three-step process to access enantioenriched 3-piperidines.
-
Catalyst Pre-formation: In an inert atmosphere glovebox, combine [Rh(COD)Cl]₂ (1.0 equivalent) and the desired chiral diene ligand (2.2 equivalents) in anhydrous THF. Stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: In a separate reaction vessel, add phenyl pyridine-1(2H)-carboxylate (1.0 equivalent) and the corresponding arylboronic acid (3.0 equivalents).
-
Addition of Catalyst and Reagents: Add the pre-formed catalyst solution to the reaction vessel. Subsequently, add toluene, THF, and water in a 1:1:1 ratio, followed by an aqueous solution of CsOH (2.0 equivalents).
-
Reaction: Stir the reaction mixture vigorously at 70 °C for 20 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched 3-substituted tetrahydropyridine.
-
Subsequent Steps: The resulting tetrahydropyridine can be hydrogenated (e.g., using Pd/C) and deprotected to yield the final chiral piperidine.[8]
Protocol 2: General Procedure for Coupling a Chiral Carboxylic Acid with Minimal Racemization using HATU [1]
This protocol is designed to minimize racemization during amide bond formation.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral carboxylic acid (1.0 equivalent) and the piperidine amine component (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add HATU (1.0 equivalent).
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 15-30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of chiral piperidines.
Caption: Logical relationships for preventing racemization in chiral piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning during piperidine synthesis, primarily via pyridine hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of piperidine synthesis?
A1: Catalyst poisoning is the deactivation of a catalyst by chemical substances that bind to its active sites, reducing or completely inhibiting its activity. In piperidine synthesis through pyridine hydrogenation, common poisons include impurities in the starting materials or solvents, as well as the pyridine reactant and the piperidine product themselves.[1][2] This deactivation can manifest as a decreased reaction rate, incomplete conversion, or changes in product selectivity.[2]
Q2: What are the most common catalyst poisons encountered in pyridine hydrogenation?
A2: The most prevalent catalyst poisons include:
-
Sulfur Compounds: Substances like hydrogen sulfide (H₂S) and thiophenes are potent poisons for noble metal catalysts, even at parts-per-million (ppm) levels.[3]
-
Nitrogen-Containing Compounds: The lone pair of electrons on the nitrogen atom of pyridine and the piperidine product can strongly adsorb to the catalyst's metal surface, acting as a poison (this is often referred to as product inhibition or self-poisoning).[4][5]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas stream, CO can strongly bind to catalyst active sites.
-
Halides: Halogenated impurities can also lead to catalyst deactivation.[6]
-
Water: In some cases, water can promote catalyst sintering or alter the catalyst's electronic properties, leading to deactivation.[7]
Q3: Which catalysts are most susceptible to poisoning during piperidine synthesis?
A3: A range of catalysts are susceptible to poisoning, particularly precious metal catalysts commonly used for hydrogenation.[2] These include:
-
Palladium (e.g., Pd/C): Widely used but highly sensitive to sulfur and nitrogen compounds.[1][8]
-
Platinum (e.g., PtO₂, Pt/C): Also very effective for pyridine hydrogenation but can be poisoned.[1]
-
Rhodium (e.g., Rh/C): Often more effective than palladium for pyridine hydrogenation and can exhibit different sensitivities to poisons.[1][9]
-
Nickel (e.g., Raney Ni): A cost-effective alternative, but also prone to poisoning by sulfur and nitrogen compounds.[2]
-
Iridium (e.g., [Cp*IrCl₂]₂): Some iridium-based catalysts have shown higher tolerance to poisoning by nitrogen-containing compounds due to alternative reaction mechanisms.[5]
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in some cases, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the nature of the poison and the catalyst.
-
For coking (carbon deposition): A controlled oxidation (burn-off) at elevated temperatures can remove carbon deposits.[10]
-
For sulfur poisoning: Treatment with a hydrogen stream at high temperatures can sometimes remove sulfur species, although this can be challenging.[10]
-
For poisoning by organic molecules: Washing with solvents or treatment under specific temperature and pressure conditions may desorb the poisoning species.[11]
Troubleshooting Guides
Issue 1: The pyridine hydrogenation reaction is sluggish or incomplete.
This is a common issue that can be attributed to several factors, including catalyst poisoning.
Troubleshooting Steps:
-
Verify Starting Material and Reagent Purity:
-
Action: Analyze your pyridine starting material and solvent for impurities, particularly sulfur compounds.
-
Rationale: Even trace amounts of sulfur can severely poison noble metal catalysts.[3]
-
-
Assess for Product Inhibition:
-
Action: Monitor the reaction kinetics. A significant decrease in the reaction rate as the piperidine concentration increases is indicative of product inhibition.[2]
-
Rationale: The piperidine product can act as a poison by strongly adsorbing to the catalyst's active sites.[2]
-
Solution: Consider using a higher catalyst loading, or if in a flow chemistry setup, maintain a high local concentration of reactants relative to the product.[2] Adding an acidic additive like HCl can protonate the piperidine, reducing its coordinating ability.[12]
-
-
Evaluate Reaction Conditions:
-
Action: Ensure that the hydrogen pressure and reaction temperature are adequate.
-
Rationale: Insufficient pressure or temperature may not be enough to overcome the activation energy of the reaction, especially with a partially deactivated catalyst.[12] For difficult reductions, higher pressures (e.g., >80 bar) and temperatures (e.g., >80 °C) may be required.[13]
-
Solution: Gradually increase the hydrogen pressure and/or temperature. Be aware that higher temperatures can sometimes lead to side reactions.[1]
-
-
Check Catalyst Quality and Loading:
-
Consider a Different Catalyst:
-
Action: If poisoning is suspected and difficult to mitigate, consider switching to a more robust catalyst.
-
Rationale: Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation.[1] Some iridium catalysts also show enhanced resistance to poisoning by nitrogen-containing compounds.[5]
-
Issue 2: The reaction shows poor selectivity, with the formation of byproducts.
Catalyst poisoning can alter the electronic properties of the catalyst surface, leading to changes in reaction pathways and the formation of undesired byproducts.
Troubleshooting Steps:
-
Analyze for Common Byproducts:
-
Action: Use analytical techniques like GC-MS or NMR to identify the byproducts. Common byproducts include partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) and N-alkylated piperidines (if using an alcohol solvent).[1]
-
Rationale: Identifying the byproducts can provide clues about the underlying cause.
-
-
Address Incomplete Hydrogenation:
-
Prevent N-Alkylation:
-
Optimize for Chemoselectivity:
-
Action: If other functional groups in the molecule are being reduced, consider a milder catalyst or reaction conditions.
-
Rationale: For example, rhodium-based catalysts are generally less prone to causing hydrodehalogenation compared to palladium catalysts.[1]
-
Data Presentation
Table 1: Common Catalyst Poisons in Piperidine Synthesis and Their Effects
| Poison Category | Specific Examples | Susceptible Catalysts | Typical Effects on Reaction |
| Sulfur Compounds | Hydrogen sulfide (H₂S), Thiophenes, Mercaptans | Pd, Pt, Rh, Ni | Severe and often irreversible deactivation, even at ppm levels.[3] |
| Nitrogen Compounds | Pyridine (reactant), Piperidine (product), Amines | Pd, Pt, Rh, Ni | Reversible or irreversible deactivation through strong adsorption to active sites (product inhibition).[2][4] |
| Carbon Monoxide | Impurity in H₂ gas | Pd, Pt, Rh, Ni | Strong competitive adsorption leading to inhibition. |
| Halides | Halogenated solvents or impurities | Pd, Pt | Can lead to catalyst deactivation.[6] |
| Water | Impurity in solvent or reactant | Varies | Can promote catalyst sintering or alter electronic properties.[7] |
Table 2: Qualitative Impact of Poisons on Catalyst Performance
| Catalyst | Poison | Observed Effect | Reference |
| Pd/C | Sulfur Compounds | Significant decrease in activity, often requiring catalyst replacement. | [3] |
| Pd/C | Pyridine/Piperidine | Decreased reaction rate as product concentration increases. | [2] |
| Pt/C | Sulfur Compounds | Loss of activity. | [3] |
| Rh/C | Pyridine/Piperidine | Generally more tolerant than Pd/C but can still be inhibited. | [1] |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test for Pyridine Hydrogenation
Objective: To determine the activity of a hydrogenation catalyst for the conversion of pyridine to piperidine.
Materials:
-
Pyridine (high purity)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogenation catalyst (e.g., 5% Pd/C, 5% Rh/C)
-
High-pressure autoclave or Parr shaker apparatus
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Analytical equipment (GC, HPLC, or NMR)
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
Reactor Setup: In a clean, dry glass liner for the autoclave, add the pyridine (e.g., 1.0 g, 12.6 mmol) and the chosen solvent (e.g., 20 mL). Add a known amount of the internal standard.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol%, ~0.067 g for 5% Pd/C).
-
Assembly and Purging: Place the glass liner in the autoclave and securely seal the reactor. Purge the reactor 3-5 times with an inert gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals. To sample, stop the stirring, cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas before opening. Analyze the samples by GC, HPLC, or NMR to determine the conversion of pyridine and the yield of piperidine relative to the internal standard.
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the reactor, vent the hydrogen, and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be analyzed or subjected to further purification.
Protocol 2: Regeneration of a Sulfur-Poisoned Catalyst (General Procedure)
Objective: To restore the activity of a hydrogenation catalyst that has been poisoned by sulfur compounds. This is a general guide and may need optimization for specific catalysts.
Materials:
-
Poisoned catalyst
-
Tube furnace with temperature control
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Loading and Purging: Place the poisoned catalyst in a quartz tube within the tube furnace. Purge the system with an inert gas for 15-30 minutes to remove any adsorbed species and air.
-
Heating: While maintaining the inert gas flow, heat the catalyst to a high temperature (e.g., 400-500 °C). The optimal temperature will depend on the thermal stability of the catalyst and its support.
-
Hydrogen Treatment: Once the target temperature is reached, switch the gas flow from inert gas to hydrogen. Maintain the hydrogen flow at the elevated temperature for several hours (e.g., 2-4 hours). This high-temperature treatment with hydrogen aims to reduce the sulfur species and desorb them from the catalyst surface.[10]
-
Cooling: After the hydrogen treatment, switch the gas flow back to an inert gas and allow the catalyst to cool to room temperature.
-
Passivation (Optional but Recommended for Pyrophoric Catalysts): For catalysts like Pd/C, which can be pyrophoric after reduction, a passivation step is necessary before exposure to air. This is typically done by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) into the inert gas stream while keeping the catalyst bed cool. This allows for a slow, controlled oxidation of the surface.
-
Testing: Test the activity of the regenerated catalyst using Protocol 1 to determine the extent of activity recovery.
Visualizations
Caption: Mechanism of catalyst poisoning in piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validation & Comparative
Positional Isomerism in Acetylpiperidine Hydrochloride: A Comparative Analysis of Potential Biological Activities
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neurological effects. The position of the acetyl group on the piperidine ring, at either the 2- or 4-position, fundamentally alters the molecule's three-dimensional structure and, consequently, its potential interactions with biological targets.
Summary of Potential Activities of Acetylpiperidine Derivatives
While direct data on the parent compounds is lacking, a review of structurally related derivatives provides insights into their potential therapeutic applications. The following table summarizes the observed activities of various derivatives of 2-acetylpiperidine and 4-acetylpiperidine.
| Biological Activity | 2-Acetylpiperidine Derivatives | 4-Acetylpiperidine Derivatives | Key Findings & References |
| Anticancer | Limited specific data available on simple 2-acetyl derivatives. | Derivatives have shown cytotoxic activity against various cancer cell lines. | Piperidine derivatives, in general, are explored for their anticancer potential.[1] |
| Antimicrobial | Limited specific data available on simple 2-acetyl derivatives. | Piperidin-4-one derivatives exhibit antibacterial and antifungal properties.[2][3] | The 4-oxo group is a key pharmacophore for antimicrobial activity. |
| Neurological | Precursors to compounds with potential neurological activity. | Derivatives are key components in compounds targeting neurological disorders, such as acetylcholinesterase inhibitors for Alzheimer's disease.[4] | The 4-substituted piperidine motif is common in centrally acting drugs. |
| Enzyme Inhibition | Limited specific data available on simple 2-acetyl derivatives. | Derivatives are utilized in the development of various enzyme inhibitors. | The substitution at the 4-position allows for diverse interactions with enzyme active sites. |
Inferred Comparison and Future Directions
The available literature suggests that derivatives of 1-(piperidin-4-yl)ethanone are more extensively studied and have demonstrated a broader range of biological activities, particularly in the areas of antimicrobial and neurological drug discovery. The symmetry and substitution pattern of the 4-acetylpiperidine scaffold may allow for more favorable interactions with a variety of biological targets.
Conversely, 1-(Piperidin-2-yl)ethanone and its simpler derivatives appear less frequently in the literature concerning biological activity. This could indicate that they are either less active, or their potential has not been as thoroughly explored. The proximity of the acetyl group to the nitrogen atom in the 2-position could influence its basicity and steric hindrance, potentially affecting its binding to biological receptors.
This comparative guide highlights a clear need for direct experimental evaluation of 1-(Piperidin-2-yl)ethanone hydrochloride and 1-(piperidin-4-yl)ethanone hydrochloride. Such studies would provide valuable foundational data for medicinal chemists and drug development professionals, enabling more informed decisions in the design and synthesis of novel therapeutic agents based on the acetylpiperidine scaffold.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, a series of standardized in vitro assays should be conducted.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Compounds: Prepare stock solutions of this compound and 1-(piperidin-4-yl)ethanone hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of each compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Logical Workflow for Comparative Evaluation
The following diagram illustrates a logical workflow for a comprehensive comparative evaluation of the two compounds.
Caption: Workflow for the comparative biological evaluation of acetylpiperidine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(Piperidin-2-yl)ethanone hydrochloride: Data Not Available in Public Scientific Literature
A comprehensive review of published scientific literature and publicly accessible databases reveals a significant lack of information regarding the biological activity of 1-(Piperidin-2-yl)ethanone hydrochloride. This compound is available from various chemical suppliers, indicating its use as a research chemical or a building block in chemical synthesis. However, there are no available studies detailing its specific pharmacological effects, mechanism of action, or any quantitative data on its biological performance that would allow for a direct comparison with known drugs.
The piperidine ring is a well-established scaffold in medicinal chemistry, and numerous piperidine derivatives have been developed as successful therapeutic agents with a wide range of biological activities. These include, but are not limited to, antipsychotics, analgesics, antihistamines, and anticancer agents. The diverse pharmacological profiles of these molecules are highly dependent on the nature and position of substituents on the piperidine ring.
For instance, research on various substituted piperidine-containing compounds has demonstrated significant biological activities. Derivatives have been investigated for their potential as:
-
Antileukemic agents: Certain novel piperidine derivatives have shown antiproliferative activity against human leukemia cell lines.
-
Antimicrobial and antifungal agents: The piperidine moiety is a key structural feature in some compounds developed for their antibacterial and antifungal properties.
-
DPP-4 inhibitors: Specific piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.
Despite the prevalence of the piperidine scaffold in pharmacologically active molecules, the specific biological profile of this compound remains uncharacterized in the public domain. Without primary experimental data on its efficacy, potency (e.g., IC50 or EC50 values), and mechanism of action, a meaningful and objective comparison to known drugs is not possible at this time.
Therefore, the creation of a detailed comparison guide, including data tables and experimental protocols as requested, cannot be fulfilled for this compound due to the absence of the necessary foundational scientific data. Further research and publication of its biological activities would be required to enable such a comparative analysis.
Comparative Cross-Reactivity Profiling of 1-(Piperidin-2-yl)ethanone hydrochloride and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 1-(Piperidin-2-yl)ethanone hydrochloride against a panel of established piperidine-containing drugs. Due to the limited publicly available data on this compound, this guide presents a hypothetical off-target profile based on the known interactions of its structural class. This illustrative data is intended to serve as a practical example for researchers engaged in early-stage drug discovery and safety pharmacology assessment.
The piperidine motif is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. However, the basic nitrogen atom within the piperidine ring can lead to unintended interactions with a variety of off-target receptors, ion channels, and enzymes, potentially causing adverse effects. Early-stage in vitro cross-reactivity profiling is therefore a critical step in drug development to identify and mitigate these potential liabilities.
Comparative Off-Target Binding Profile
The following table summarizes the hypothetical inhibitory activity (Ki, nM) of this compound against a panel of common off-target receptors, alongside the known off-target activities of several widely prescribed piperidine-containing drugs. Lower Ki values indicate higher binding affinity.
| Target | 1-(Piperidin-2-yl)ethanone HCl (Hypothetical Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Fentanyl (Ki, nM) | Methylphenidate (IC50, nM) | Donepezil (IC50, nM) |
| Dopamine D2 | 500 | 0.89 | 3.1 | >10,000 | - | - |
| Serotonin 5-HT2A | 1200 | 120 | 0.16 | >10,000 | >10,000 | - |
| Alpha-1 Adrenergic | 800 | - | 0.8 | >10,000 | - | - |
| Histamine H1 | 2500 | - | 2.1 | >10,000 | - | - |
| Sigma-1 Receptor | 300 | High Affinity | - | - | - | Significant Affinity |
| hERG Potassium Channel | >10,000 | - | - | - | - | - |
| Dopamine Transporter (DAT) | >10,000 | - | - | - | 34 | - |
| Norepinephrine Transporter (NET) | >10,000 | - | - | - | 339 | - |
| Acetylcholinesterase (AChE) | >10,000 | - | - | - | - | 6.7 |
| Butyrylcholinesterase (BuChE) | >10,000 | - | - | - | - | 3,500 |
| Mu-Opioid Receptor (MOR) | >10,000 | - | - | 1.35 | - | - |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for the comparator compounds are derived from various literature sources and assay conditions may differ.
Experimental Protocols
Detailed methodologies for key in vitro cross-reactivity assays are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors and transporters by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Test compound (e.g., this compound)
-
Cell membranes or recombinant cells expressing the target receptor
-
Specific radioligand for each target
-
Assay buffer (target-specific)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, combine the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays (e.g., Acetylcholinesterase)
Objective: To determine the potency (IC50) of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Test compound
-
Purified enzyme (e.g., human recombinant acetylcholinesterase)
-
Substrate (e.g., acetylthiocholine)
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the enzyme and the test compound at various concentrations to the wells of a 96-well plate. Include control wells with enzyme and buffer (100% activity) and wells with buffer only (background). Incubate for a specified period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate and the chromogenic reagent to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance over time at a specific wavelength using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percent inhibition of enzyme activity relative to the control. Calculate the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts in cross-reactivity profiling.
Caption: Experimental workflow for in vitro cross-reactivity profiling.
Caption: Hypothetical signaling pathway affected by off-target GPCR binding.
Comparing the efficacy of different catalysts for piperidine ring formation
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its synthesis, therefore, is a critical task for chemists in drug discovery and development. The most direct and atom-economical route to this valuable saturated heterocycle is the catalytic hydrogenation of pyridine precursors.[1] However, the inherent aromatic stability of the pyridine ring and its potential to poison catalysts present significant challenges, making the choice of catalyst and reaction conditions paramount for success.[2]
This guide provides an objective comparison of the efficacy of various catalysts for piperidine ring formation, focusing primarily on the hydrogenation of pyridines, alongside other significant cyclization and cycloaddition strategies. The information is supported by experimental data to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison of Key Catalytic Systems
The selection of a catalyst for piperidine synthesis involves a trade-off between activity, selectivity (chemo-, regio-, and stereo-), cost, and reaction conditions. Noble metal catalysts generally offer high activity under milder conditions, whereas non-noble metals are more economical but often require more forcing conditions.[2] Organocatalysis and other strategies provide powerful alternatives, particularly for achieving high enantioselectivity.
The following table summarizes the performance of several key catalysts, highlighting their strengths and typical applications.
| Catalyst System | Reaction Type | Substrate Example | Conditions | Yield (%) | Selectivity | Key Advantages & Notes |
| Rhodium (Rh₂O₃) | Hydrogenation | Functionalized Pyridines | 5 bar H₂, 40 °C, 16h, TFE | >99 | High, cis is major product | Commercially available, highly active for a wide variety of unprotected pyridines under mild conditions.[3] |
| Rhodium ([Cp*RhCl₂]₂) | Transfer Hydrogenation | N-benzyl-4-phenylpyridinium | HCOOH-NEt₃, 40 °C, 24h | 86 | 96% ee | Avoids high-pressure H₂ gas; excellent enantioselectivity with chiral amines.[4][5] |
| Iridium (Ir(III) Complex) | Ionic Hydrogenation | Functionalized Pyridines | - | High | Excellent Chemoselectivity | Tolerates highly reduction-sensitive groups (nitro, azido, bromo, alkyne); scalable.[6][7] |
| Palladium (10% Pd/C) | Hydrogenation | Pyridinecarbonitriles | 6 bar H₂, 30 °C, H₂O/DCM, H₂SO₄ | >90 | >90% | Cost-effective, widely used. Selectivity can be tuned with additives and solvents.[1][8] |
| Ruthenium (Grubbs' II) | Ring-Closing Metathesis | N-benzyl dialkenyl amine | Refluxing DCM | Good to Excellent | N/A | Powerful method for constructing the ring from acyclic precursors.[9] |
| Nickel (Raney Ni) | Hydrogenation | Pyridine | High Temp & Pressure | Good to Excellent | N/A | Cost-effective for large-scale industrial synthesis; requires harsh conditions.[2][4] |
| Organocatalyst (L-Proline) | Mannich/Cyclization | Δ¹-Piperideine + Acetone | 4 °C, PhCN | 56 | 94% ee | Metal-free, biomimetic approach providing high enantioselectivity under mild conditions.[10] |
| Zinc (Zn(OTf)₂ / F-BOPA) | [4+2] Cycloaddition | 1-Azadiene + Nitroalkene | - | up to 87 | up to 92% ee | Efficient access to highly functionalized aminopiperidine analogues.[11] |
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow, a simplified reaction mechanism, and a logical approach to catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. bioengineer.org [bioengineer.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Data of Piperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for common isomers of piperidine, a saturated heterocycle that is a ubiquitous scaffold in pharmaceuticals and natural products. Understanding the distinct spectroscopic signatures of piperidine isomers is crucial for their unambiguous identification and characterization in various stages of drug discovery and development. This document presents a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for piperidine and its 2-methyl, 3-methyl, and 4-methyl isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) of CH₃ | δ (ppm) of CH₂ adjacent to N | δ (ppm) of other CH/CH₂ | δ (ppm) of NH |
| Piperidine | - | ~2.85 (t) | ~1.55 (m) | ~1.65 (s, br) |
| 2-Methylpiperidine | ~1.05 (d) | ~2.5-3.0 (m) | ~1.0-1.8 (m) | ~1.5 (s, br) |
| 3-Methylpiperidine | ~0.88 (d) | ~2.2-3.0 (m) | ~0.8-1.8 (m) | ~1.6 (s, br) |
| 4-Methylpiperidine | ~0.91 (d) | ~2.57 (t) | ~1.0-1.8 (m) | ~1.84 (s, br)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) of CH₃ | δ (ppm) of C adjacent to N | δ (ppm) of other C |
| Piperidine | - | 47.8 | 27.3, 25.1 |
| 2-Methylpiperidine | ~22.5 | ~53.0 (C2), ~47.0 (C6) | ~35.0 (C3), ~26.0 (C4), ~25.0 (C5) |
| 3-Methylpiperidine | ~19.5 | ~54.5 (C2), ~47.0 (C6) | ~32.0 (C3), ~35.0 (C4), ~25.5 (C5) |
| 4-Methylpiperidine | ~22.5 | ~46.5 (C2, C6) | ~35.0 (C3, C5), ~31.0 (C4) |
Table 3: Key IR Absorption Bands (Liquid Film/Neat)
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| Piperidine | ~3280 (br) | ~2800-3000 | ~1100-1200 |
| 2-Methylpiperidine | ~3300 (br) | ~2800-3000 | ~1100-1200 |
| 3-Methylpiperidine | ~3300 (br) | ~2800-3000 | ~1100-1200 |
| 4-Methylpiperidine | ~3280 (br) | ~2800-3000 | ~1100-1200 |
Table 4: Key Mass Spectrometry Fragments (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Piperidine | 85 | 84 ([M-H]⁺), 70, 56, 43 |
| 2-Methylpiperidine | 99 | 98 ([M-H]⁺), 84 ([M-CH₃]⁺), 70, 56 |
| 3-Methylpiperidine | 99 | 98 ([M-H]⁺), 84 ([M-CH₃]⁺), 70, 56 |
| 4-Methylpiperidine | 99 | 98 ([M-H]⁺), 84 ([M-CH₃]⁺), 70, 56 |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the liquid piperidine isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6 mL of CDCl₃ is recommended.
-
The solvent, CDCl₃, also serves as the internal lock signal. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For liquid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A drop of the neat liquid sample is placed directly on the ATR crystal.
-
Alternatively, a thin liquid film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the clean ATR crystal or empty salt plates is recorded first.
-
The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
For volatile liquids like piperidine isomers, direct injection or gas chromatography (GC) is used for sample introduction.
-
Electron Ionization (EI) is the most common ionization method for these compounds. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
2. Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of piperidine isomers.
Caption: Workflow for Spectroscopic Comparison of Piperidine Isomers.
References
Comparative In Vivo Efficacy of Piperidine Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly for central nervous system (CNS) disorders.[1] This guide synthesizes preclinical data for key piperidine derivatives, presenting their efficacy in established animal models. The data is intended to inform researchers on potential therapeutic applications and provide a basis for the evaluation of novel compounds such as 1-(Piperidin-2-yl)ethanone hydrochloride.
Comparative Efficacy in Alzheimer's Disease Models
Donepezil, a piperidine derivative, is a widely prescribed acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[2] Its efficacy in preclinical models is a standard benchmark. Recent research has also focused on novel piperidine-based compounds with potential disease-modifying properties.[3][4]
Quantitative Data Summary: Cognitive Enhancement
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Donepezil | SAMP8 Mice (Alzheimer's Model) | Escape Latency (Morris Water Maze) | Significantly attenuated cognitive dysfunction compared to untreated SAMP8 mice. | [5][6] |
| APPSWE Transgenic Mice (Alzheimer's Model) | Novel Object Recognition (NOR) Test | Improved recognition memory. | [2] | |
| Scopolamine-Induced Amnesia (Mice) | Spontaneous Alternations (Y-Maze) | Significantly prevented memory impairment. | [7] | |
| Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | Scopolamine-Induced Amnesia (Mice) | Escape Latency (Morris Water Maze) | Significantly reversed cognitive deficits induced by scopolamine. | [3] |
| Compound 7c (phenoxyethyl piperidine derivative) | STZ-Induced Dementia (Rats) | Passive Avoidance (PA) Learning | Reversed STZ-induced impairments in PA memory at 300 µg/kg. | [4] |
Experimental Protocol: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][5]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface.
-
Acclimatization: Animals are allowed to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (e.g., Donepezil), a vehicle control, or a positive control is administered orally or intraperitoneally at a predetermined time before the trial.
-
Acquisition Phase: For several consecutive days, each animal is placed in the pool from different starting positions and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured to assess memory retention.
Signaling Pathway: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors like Donepezil increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown by the enzyme acetylcholinesterase (AChE).[8][9] This enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease.[10][11]
Caption: Acetylcholinesterase Inhibition by Donepezil.
Comparative Efficacy in Epilepsy and Anxiety Models
Piperine, an alkaloid from black pepper, has demonstrated anticonvulsant and anxiolytic effects in various preclinical models.[12][13] Its mechanism of action is thought to involve the modulation of GABAergic and serotonergic systems.[14][15]
Quantitative Data Summary: Anticonvulsant Activity
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Piperine | Pentylenetetrazole (PTZ)-induced seizures (Mice) | Onset of tonic-clonic convulsions | Significantly delayed the onset of convulsions at 5, 10, and 20 mg/kg. | [12] |
| Maximal Electroshock (MES)-induced seizures (Mice) | Duration of hind limb extension | Significantly decreased the duration of hind limb extension at 10 and 20 mg/kg. | [12] | |
| Picrotoxin-induced seizures (Mice) | Onset of tonic-clonic convulsions | Significantly delayed the onset of convulsions at 20 mg/kg. | [12] | |
| SCT-66 (Piperine derivative) | Pentylenetetrazole (PTZ)-induced seizures (Mice) | Seizure threshold | Increased seizure threshold, indicating anticonvulsant effects. | [13][14] |
| PCP1 (Phencyclidine derivative) | Pentylenetetrazole (PTZ)-kindled mice | Seizure score | Prominent anti-convulsion effect compared to Phencyclidine (PCP). | [16] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ-induced seizure model is a standard screening test for potential anticonvulsant drugs.[12][17]
-
Animals: Male Swiss albino mice are typically used.
-
Drug Administration: The test compound (e.g., Piperine), vehicle, or a positive control (e.g., Diazepam) is administered intraperitoneally.
-
PTZ Induction: After a set pre-treatment time (e.g., 30 minutes), a subcutaneous or intraperitoneal injection of PTZ (a GABA-A receptor antagonist) is administered to induce seizures.
-
Observation: Animals are observed for a specific period (e.g., 30 minutes) for the onset and severity of seizures, including myoclonic jerks and tonic-clonic convulsions. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Signaling Pathway: GABAergic Modulation
Piperine and its derivatives can enhance GABAergic neurotransmission, which is the primary inhibitory system in the CNS.[14][18][19] This effect contributes to their anticonvulsant and anxiolytic properties.
Caption: Putative GABAergic Modulation by Piperine.
Comparative Efficacy in Mood and Addictive Disorder Models
Certain piperidine derivatives act as kappa-opioid receptor (KOR) antagonists, which are being investigated for the treatment of mood and addictive disorders.[20][21] Additionally, some piperidine compounds show antidepressant-like effects through modulation of monoaminergic systems.[22][23]
Quantitative Data Summary: Antidepressant and Anxiolytic-like Effects
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Piperine | Chronic Unpredictable Mild Stress (CUMS) (Rats) | Sucrose Consumption / Immobility Time (Forced Swim Test) | Significantly reversed CUMS-induced decrease in sucrose consumption and increase in immobility time. | [22] |
| LY2456302 (KOR antagonist) | Nicotine Withdrawal (Mice) | Anxiety-related behavior / Conditioned Place Aversion (CPA) | Alleviated nicotine withdrawal-induced anxiety and CPA. | [24] |
| Compound 2c, 2d, 2e, 2f (Novel piperidine derivatives) | Tail Suspension Test / Modified Forced Swimming Test (Mice) | Immobility time / Swimming and climbing time | Reduced immobility time and increased active behaviors, indicating antidepressant-like effects. | [23] |
Experimental Protocol: Forced Swim Test
The forced swim test is a common behavioral despair model used to screen for antidepressant activity.[22][23]
-
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Pre-test Session: On the first day, animals are placed in the cylinder for a 15-minute habituation session.
-
Drug Administration: The test compound, vehicle, or a positive control is administered at specified times before the test session.
-
Test Session: On the second day, animals are placed back in the cylinder for a 5-minute test session. The duration of immobility (floating passively) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathway: Dopamine and Serotonin Modulation
The interplay between serotonin (5-HT) and dopamine (DA) systems is crucial in regulating mood and behavior.[25][26] Antidepressants and antipsychotics often target these pathways.[27][28][29]
Caption: Monoamine Reuptake Inhibition.
Conclusion
This guide highlights the therapeutic potential of piperidine derivatives across a range of CNS disorders, as demonstrated by their in vivo efficacy in various animal models. While direct comparative data for this compound is lacking, the information presented for established and novel piperidine compounds provides a valuable framework for researchers. The diverse mechanisms of action, including acetylcholinesterase inhibition, GABAergic modulation, and interaction with opioid and monoaminergic systems, underscore the versatility of the piperidine scaffold in drug discovery. Future preclinical studies on novel piperidine derivatives should aim to generate robust in vivo data packages, including detailed pharmacokinetic and pharmacodynamic assessments, to facilitate their translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil improves vascular function in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metrotechinstitute.org [metrotechinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 12. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Antiepileptic Activity of 1-[1-(3-Methoxyphenyl) (Tetralyl)] Piperidine as a New Derivative of Phencyclidine on Pentylentetrazole-Induced Kindling Mice [ijp.iranpath.org]
- 17. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kappa-opioid ligands in the study and treatment of mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Piperine reverses chronic unpredictable mild stress-induced behavioral and biochemical alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]
- 26. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. psychiatrist.com [psychiatrist.com]
- 29. Role of Serotonin and Dopamine System Interactions in the Neurobiology of Impulsive Aggression and its Comorbidity with other Clinical Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for Piperidine Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its presence is crucial for the biological activity of many drugs, making the accurate and robust analysis of piperidine-containing compounds a cornerstone of drug discovery, development, and quality control. This guide provides a comprehensive head-to-head comparison of the most common analytical techniques employed for piperidine analysis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for piperidine analysis is contingent on several factors, including the nature of the analyte, the sample matrix, and the specific requirements for sensitivity and selectivity. The following table summarizes the key performance characteristics of commonly used methods.
| Analytical Technique | Principle | Typical Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity with UV detection.[1] | 0.44 - 53.33[2] | 0.15[2] | 0.44[2] | Cost-effective, robust, and widely available.[1] | Requires a UV chromophore; derivatization may be needed.[1][3] |
| LC-MS | Separation by liquid chromatography followed by mass-based detection.[4] | 0.03 - 0.40[5] | 0.0101[5] | Not explicitly stated, but quantifiable at 0.03 | High sensitivity and selectivity, suitable for complex matrices.[5] | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[4] | Analyte dependent | Analyte dependent | Analyte dependent | High resolution and sensitivity for volatile and thermally stable compounds.[6] | May require derivatization to improve peak shape and thermal stability.[6] Can have issues with peak tailing for underivatized piperidine.[7] |
| NMR Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR).[6] | Not applicable in the same way as chromatographic techniques | Not typically used for trace analysis | Not typically used for trace analysis | Provides unambiguous structural confirmation and can quantify without a reference standard for impurities.[6] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[8] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[9] | Analyte dependent | Analyte dependent | Analyte dependent | High efficiency and resolution, requires small sample volumes.[9] | Less sensitive than HPLC for some applications.[10] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely adopted technique for the analysis of piperidine-containing compounds.[1] For compounds lacking a native chromophore, pre-column derivatization is a common strategy to enable UV detection.[1]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
This protocol is based on the analysis of piperidine in a bulk drug substance using 4-toluenesulfonyl chloride as a derivatizing agent.[2]
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the piperidine-containing sample and a reference standard in a suitable solvent (e.g., dilute HCl or mobile phase).[1]
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Add a basic buffer, such as sodium bicarbonate, to facilitate the reaction.[1]
-
The reaction mixture is then ready for HPLC analysis.
-
-
HPLC Conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the determination of genotoxic impurities like piperidine in active pharmaceutical ingredients (APIs).[5]
Experimental Protocol: LC-MS for Piperidine Impurity Analysis
This protocol is for the determination of piperidine in rimonabant API.[5]
-
Sample Preparation:
-
Dissolve the API sample in a suitable solvent to a known concentration.
-
-
LC-MS Conditions:
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm)[5]
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 5.0 µL[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI) is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine derivatives.[6][11]
Experimental Protocol: GC-MS Analysis of Piperidine Derivatives
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector Temperature: 250°C[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.[6]
-
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Detector Temperature (FID, if used): 300°C[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of piperidine-containing compounds and can be used for quantitative purposes (qNMR).[6][8]
Experimental Protocol: NMR Analysis of Anilino-piperidines
This protocol focuses on resolving common issues like signal overlap in the ¹H NMR spectra of anilino-piperidines.[8]
-
Sample Preparation:
-
Prepare separate, equally concentrated solutions of the anilino-piperidine compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).[8]
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions.[8]
-
-
Data Analysis:
Visualizing the Workflow
To better understand the decision-making process and experimental flow, the following diagrams illustrate the logical steps involved in piperidine analysis.
Caption: Decision tree for selecting an appropriate HPLC-UV method for piperidine analysis.
Caption: A typical experimental workflow for the analysis of piperidine compounds using GC-MS.
Caption: A logical workflow for resolving overlapping signals in the NMR spectra of piperidine derivatives.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticaltoxicology.com [analyticaltoxicology.com]
- 11. benchchem.com [benchchem.com]
Benchmarking the synthetic efficiency of novel piperidine synthesis routes
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. The development of efficient and stereoselective methods for its synthesis is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an objective comparison of three novel synthetic strategies for piperidine synthesis against a traditional benchmark method, supported by experimental data and detailed protocols.
Benchmarking Synthetic Efficiency
The efficiency of a synthetic route can be evaluated based on several key metrics, including chemical yield, stereoselectivity (enantiomeric and diastereomeric excess), and the conditions required (temperature, pressure, reaction time). The following table summarizes these quantitative parameters for a traditional catalytic hydrogenation method and three innovative approaches.
| Synthetic Route | Catalyst/Reagent | Substrate Example | Yield (%) | e.e. (%) / d.r. | Temp. (°C) | Pressure (bar) | Time (h) |
| Traditional Catalytic Hydrogenation | Platinum(IV) Oxide (PtO₂) | 2-Methylpyridine | ~95% | N/A | Room Temp. | 70 | 4-6 |
| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | up to 99% | up to 99% e.e. | 25-50 | 50 | 12 |
| Catalytic Asymmetric [4+2] Annulation | Chiral Phosphepine | N-Tosyl Imines + Allenes | up to 98% | up to 98% e.e. | Room Temp. | Ambient | 12 |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | P450 Enzyme / Ni-Electrocatalysis | N-Boc-pipecolic acid | High | Enantiospecific | Room Temp. | Ambient | - |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and evaluation.
Traditional Catalytic Hydrogenation (Benchmark)
This protocol describes the hydrogenation of a substituted pyridine using Platinum(IV) Oxide (Adam's catalyst).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Add glacial acetic acid (5-10 mL) as the solvent.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by distillation or column chromatography as required.
Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
This method provides access to chiral piperidines through the asymmetric reduction of pre-formed pyridinium salts.
Materials:
-
N-benzylated 3-substituted pyridinium salt (1.0 eq)
-
[Rh(COD)₂]BF₄ (1 mol%)
-
JosiPhos ligand (e.g., SL-J002-1) (1.2 mol%)
-
Triethylamine (Et₃N) (1.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a vial with the pyridinium salt (0.2 mmol), [Rh(COD)₂]BF₄ (1.0 mol%), and the JosiPhos ligand (1.2 mol%).
-
Add anhydrous DCM (1 mL) and triethylamine (0.2 mmol).
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar.
-
Stir the reaction at 50 °C for 16 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
The conversion and enantiomeric excess can be determined by chiral HPLC or GC analysis of the crude reaction mixture.
-
For isolation, concentrate the reaction mixture and purify by flash column chromatography on silica gel.
Catalytic Asymmetric [4+2] Annulation of Imines and Allenes
This powerful cycloaddition strategy constructs the piperidine ring with high stereocontrol.
Materials:
-
N-Tosyl imine (0.25 mmol, 1.0 eq)
-
Allenoate (e.g., ethyl 2,3-butadienoate) (0.3 mmol, 1.2 eq)
-
Chiral phosphepine catalyst (5 mol%)
-
Toluene (anhydrous)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a nitrogen-filled glovebox, add the chiral phosphepine catalyst (0.0125 mmol) to a vial.
-
Add anhydrous toluene (1.0 mL).
-
Add the N-tosyl imine (0.25 mmol) and the allenoate (0.3 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the enantioenriched tetrahydropyridine product.
Biocatalytic C-H Oxidation and Radical Cross-Coupling
This innovative two-step approach offers a highly selective and sustainable route to complex piperidines.
Step 1: Biocatalytic Hydroxylation
Materials:
-
N-Boc-pipecolic acid (substrate)
-
Engineered proline-4-hydroxylase (P4H) enzyme (e.g., P4H810) or Ectoine 5-hydroxylase (SaEctD)
-
α-ketoglutarate (α-KG)
-
Ascorbic acid
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
HEPES buffer (pH 7.5)
Procedure:
-
Prepare a stock solution of the P4H enzyme in HEPES buffer.
-
In a reaction vessel, dissolve N-Boc-pipecolic acid, α-ketoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in HEPES buffer.
-
Initiate the reaction by adding the P4H enzyme solution.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding methanol.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Analyze the supernatant for conversion by LC-MS.
-
Isolate the hydroxylated product by preparative HPLC or other suitable chromatographic methods.
Step 2: Ni-Electrocatalytic Decarboxylative Cross-Coupling
Materials:
-
Hydroxylated N-Boc-piperidine carboxylic acid (from Step 1)
-
Aryl iodide (coupling partner)
-
NiBr₂·glyme (catalyst)
-
4,4'-di-tert-butyl-2,2'-bipyridine (ligand)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) (electrolyte)
-
Anhydrous dimethylformamide (DMF)
-
Electrochemical cell (e.g., ElectraSyn 2.0) with graphite electrodes
Procedure:
-
In an electrochemical vial, combine the hydroxylated piperidine carboxylic acid, aryl iodide, NiBr₂·glyme, and the bipyridine ligand.
-
Add anhydrous DMF and TBAPF₆.
-
Equip the vial with graphite electrodes.
-
Run the electrolysis at a constant current until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Evaluation Workflow
The following diagram illustrates a generalized workflow for benchmarking and comparing different synthetic routes, highlighting the key parameters considered at each stage.
Caption: A generalized workflow for the evaluation and comparison of synthetic routes.
Signaling Pathways and Logical Relationships
The following diagram illustrates the core logic of the compared synthetic strategies, highlighting the key bond-forming events and transformations.
Caption: Core transformations in the benchmarked piperidine synthesis routes.
Safety Operating Guide
Navigating the Safe Disposal of 1-(Piperidin-2-yl)ethanone Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(Piperidin-2-yl)ethanone hydrochloride, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The primary hazards associated with this and similar piperidine derivatives include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful.[2]
The following table summarizes the key hazard information based on available safety data sheets for related compounds.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] All chemical waste is considered hazardous until proven otherwise and must be disposed of through an approved hazardous waste program.[6][7]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous waste.[8][9]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.
-
Segregate solid waste from liquid waste.
2. Containerization:
-
Primary Container:
-
Secondary Containment:
3. Labeling:
-
Properly label the waste container immediately upon starting waste accumulation.
-
The label must include the words "Hazardous Waste".[6]
-
Clearly list the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
For mixtures, list all constituents and their approximate percentages.
-
Include the date of waste generation and the name of the principal investigator or lab group.[6]
-
Indicate the appropriate hazard pictograms (e.g., exclamation mark for irritant).[6]
4. Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[8]
5. Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]
-
Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.[6]
-
Do not pour this compound down the drain or dispose of it in regular trash.[6][9]
6. Empty Container Disposal:
-
A container that held this compound is considered empty only after it has been triple-rinsed with a suitable solvent.[9][10]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your EHS office.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1-(Piperidin-2-yl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(Piperidin-2-yl)ethanone hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.
I. Personal Protective Equipment (PPE)
Given the potential hazards associated with piperidine derivatives, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Regulation |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. | EC directives 89/686/EEC and the resultant standard EN374.[4] |
| Body Protection | A lab coat or a complete chemical-resistant suit should be worn to prevent skin contact. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or when handling large quantities. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Material Assessment: Before beginning work, review the Safety Data Sheet (SDS) for any available information on similar compounds.[6][7]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before entering the handling area.[8]
-
Weighing and Transfer:
-
General Practices:
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Contaminated gloves should be disposed of as chemical waste.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
2. Disposal Method:
-
Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[9]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations regarding chemical waste disposal.[9]
-
Do Not: Do not dispose of this chemical down the drain or in the general trash.[3][5]
IV. Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uwlax.edu [uwlax.edu]
- 7. youtube.com [youtube.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
